molecular formula C24H30ClN6O2P B12416202 Alk-IN-12

Alk-IN-12

Cat. No.: B12416202
M. Wt: 501.0 g/mol
InChI Key: YHWJHUBPWLCING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alk-IN-12 is a useful research compound. Its molecular formula is C24H30ClN6O2P and its molecular weight is 501.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H30ClN6O2P

Molecular Weight

501.0 g/mol

IUPAC Name

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C24H30ClN6O2P/c1-30-11-13-31(14-12-30)17-9-10-19(21(15-17)33-2)28-24-26-16-18(25)23(29-24)27-20-7-5-6-8-22(20)34(3,4)32/h5-10,15-16H,11-14H2,1-4H3,(H2,26,27,28,29)

InChI Key

YHWJHUBPWLCING-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)Cl)OC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Anaplastic Lymphoma Kinase (ALK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In several types of cancer, genetic alterations such as chromosomal rearrangements, mutations, or amplifications lead to the constitutive activation of ALK, transforming it into a potent oncogenic driver.[1][2] These alterations are particularly prevalent in non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2] The aberrant ALK signaling promotes uncontrolled cell proliferation, survival, and metastasis.[1][3] Consequently, ALK has emerged as a key therapeutic target, leading to the development of a class of drugs known as ALK inhibitors.[3][4] These targeted therapies have revolutionized the treatment landscape for patients with ALK-positive malignancies.[4] This guide provides a detailed overview of the mechanism of action of ALK inhibitors, the signaling pathways they modulate, and the experimental methodologies used for their characterization. While the specific compound "Alk-IN-12" is not prominently documented in the scientific literature, this guide will focus on the well-established principles of ALK inhibition, exemplified by approved therapeutic agents.

Core Mechanism of Action of ALK Inhibitors

ALK inhibitors are competitive small-molecule tyrosine kinase inhibitors (TKIs) that function by binding to the ATP-binding pocket within the kinase domain of the ALK protein.[4][5] This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation and subsequent activation of ALK.[3][6] By inhibiting the kinase activity of the aberrant ALK fusion protein, these drugs effectively shut down the downstream signaling cascades that drive tumor growth and survival.[7] This targeted action leads to the induction of apoptosis (programmed cell death) in cancer cells that are dependent on ALK signaling for their survival.[4][8]

Generations of ALK inhibitors have been developed to improve efficacy and overcome resistance mechanisms.[4][9] First-generation inhibitors like crizotinib demonstrated significant clinical activity but were often followed by the development of resistance.[3][6] Second-generation inhibitors such as ceritinib, alectinib, and brigatinib were designed to be more potent and to have activity against common resistance mutations.[3][10] Third-generation inhibitors, for instance, lorlatinib, exhibit even broader coverage against resistance mutations and improved central nervous system (CNS) penetration.[6][11]

ALK Signaling Pathways

Constitutively active ALK fusion proteins trigger a complex network of intracellular signaling pathways that are crucial for malignant transformation.[2] The primary signaling cascades activated by oncogenic ALK include:

  • RAS-MAPK Pathway: This pathway is a central regulator of cell proliferation. Activated ALK can lead to the phosphorylation of adaptor proteins like Shc and FRS2, which in turn activate the RAS-RAF-MEK-ERK cascade, promoting cell cycle progression.[1][2]

  • PI3K-AKT Pathway: This pathway is critical for cell survival and inhibition of apoptosis. ALK activation leads to the phosphorylation and activation of PI3K, which then activates AKT. Activated AKT phosphorylates numerous downstream targets that promote cell survival and inhibit pro-apoptotic proteins.[8]

  • JAK-STAT Pathway: This pathway is involved in cell proliferation, differentiation, and survival. ALK can directly phosphorylate and activate STAT3, which then translocates to the nucleus to regulate the transcription of genes involved in cell growth and survival.[6][8]

  • PLCγ Pathway: Phospholipase C gamma (PLCγ) can also be activated by ALK, leading to the generation of second messengers that influence cell growth and transformation.[8][12]

The inhibition of ALK by targeted inhibitors leads to the simultaneous downregulation of these critical signaling pathways, resulting in cell cycle arrest and apoptosis in ALK-driven cancer cells.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates JAK JAK ALK->JAK Activates PLCg PLCγ ALK->PLCg Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT3 STAT3 JAK->STAT3 STAT3->Transcription Proliferation Cell Proliferation Transcription->Proliferation Transcription->Survival ALK_Inhibitor ALK Inhibitor (e.g., this compound) ALK_Inhibitor->ALK Inhibition

Caption: Simplified ALK signaling pathway and the point of inhibition.

Quantitative Data on ALK Inhibitors

The potency of ALK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the target enzyme or the proliferation of cells by 50%.

InhibitorGenerationTargetBiochemical IC50 (ALK)Cellular IC50 (EML4-ALK)Reference
Crizotinib 1stALK, ROS1, MET~20-30 nM~20-60 nM[3][13]
Ceritinib 2ndALK, IGF-1R, InsR~0.2 nM~25-35 nM[13]
Alectinib 2ndALK, RET~1.9 nM~10-30 nM[14]
Brigatinib 2ndALK, ROS1, EGFR~0.6 nM~15-30 nM[13]
Lorlatinib 3rdALK, ROS1~0.07 nM~6-12 nM[6][11]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

The characterization of ALK inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.

1. Biochemical Assays

  • Objective: To determine the direct inhibitory activity of a compound against the purified ALK kinase domain.

  • Methodology: Kinase Activity Assay (e.g., Z'-LYTE™)

    • Reagents: Purified recombinant ALK kinase domain, ATP, a fluorescently labeled peptide substrate.

    • Procedure: a. The ALK enzyme, peptide substrate, and varying concentrations of the test inhibitor are incubated together in a microplate. b. The kinase reaction is initiated by the addition of ATP. c. After a defined incubation period, a development reagent is added that specifically recognizes the phosphorylated or non-phosphorylated peptide. d. The fluorescence signal is measured, which is proportional to the extent of substrate phosphorylation.

    • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

Biochemical_Assay_Workflow start Start reagents Prepare Reagents: - Purified ALK Enzyme - Peptide Substrate - ATP - Test Inhibitor start->reagents incubation Incubate Enzyme, Substrate, and Inhibitor reagents->incubation reaction Initiate Kinase Reaction with ATP incubation->reaction development Add Development Reagent reaction->development measurement Measure Fluorescence development->measurement analysis Calculate % Inhibition and Determine IC50 measurement->analysis end End analysis->end ALK_Detection_Workflow biopsy Tumor Biopsy ihc Immunohistochemistry (IHC) (Protein Expression) biopsy->ihc fish Fluorescence In Situ Hybridization (FISH) (Gene Break-apart) biopsy->fish rtpcr RT-PCR (Fusion Transcript) biopsy->rtpcr ngs Next-Generation Sequencing (NGS) (Genomic Alteration) biopsy->ngs diagnosis ALK-Positive Diagnosis ihc->diagnosis fish->diagnosis rtpcr->diagnosis ngs->diagnosis

References

Alk-IN-12: A Technical Guide to its Structure, Synthesis, and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk-IN-12, also referred to as compound 11e in seminal literature, is a potent and orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] ALK is a receptor tyrosine kinase that plays a crucial role in the development of the central and peripheral nervous systems. However, chromosomal rearrangements resulting in ALK fusion proteins can lead to its constitutive activation, driving the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC). This compound has demonstrated significant inhibitory activity against ALK, as well as off-target activity against Insulin-like Growth Factor 1 Receptor (IGF1R) and the Insulin Receptor (InsR).[1] This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, intended for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its structure is characterized by a central pyrimidine core, which is a common scaffold in many kinase inhibitors.

CAS Number: 1197958-53-4[1]

Biological Activity

This compound is a highly potent inhibitor of ALK with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. Its inhibitory activity extends to other kinases, highlighting the need for careful evaluation of its selectivity profile in preclinical and clinical studies.

TargetIC50 (nM)
ALK0.18[1]
IGF1R20.3[1]
InsR90.6[1]
Karpas-299 cell line28.3[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the sequential construction of its core heterocyclic structure and subsequent functionalization. The key steps are outlined below, based on the published literature.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on similar reported syntheses of potent ALK inhibitors. For a detailed, step-by-step procedure, it is essential to consult the primary literature, specifically the work by Huang WS, et al. (2016).

Step 1: Synthesis of the Pyrimidine Core

The synthesis typically begins with the construction of the substituted diaminopyrimidine core. This can be achieved through the condensation of a guanidine derivative with a β-ketoester or a similar three-carbon electrophile.

Step 2: Introduction of the Aniline Moiety

The next key step is a nucleophilic aromatic substitution (SNAr) reaction to couple the pyrimidine core with a substituted aniline. The specific aniline used will contain the necessary functional groups for later steps.

Step 3: Suzuki Coupling

A palladium-catalyzed Suzuki coupling is often employed to introduce another aromatic or heteroaromatic ring system onto the pyrimidine core. This reaction is crucial for building the full carbon skeleton of the inhibitor.

Step 4: Final Functionalization

The final steps of the synthesis may involve modifications to the peripheral functional groups, such as amide bond formation or the introduction of specific side chains, to optimize the compound's potency and pharmacokinetic properties.

Signaling Pathways

ALK, as a receptor tyrosine kinase, activates several downstream signaling pathways that are critical for cell proliferation, survival, and differentiation. Inhibition of ALK by this compound is expected to block these signaling cascades. The primary pathways affected include the RAS-RAF-MEK-ERK (MAPK) pathway, the JAK-STAT pathway, and the PI3K-AKT pathway.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK GRB2 GRB2/SOS ALK->GRB2 JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription AKT AKT PI3K->AKT AKT->Transcription Alk_IN_12 This compound Alk_IN_12->ALK

Caption: ALK signaling pathways inhibited by this compound.

Experimental Workflow for Kinase Inhibition Assay

The potency of this compound against ALK and other kinases is typically determined using in vitro kinase inhibition assays. A common workflow for such an assay is depicted below.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (ALK) - Substrate (e.g., Poly-Glu-Tyr) - ATP - this compound (serial dilutions) Plate Plate Reagents Reagents->Plate Incubation Incubate at 37°C Plate->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50_Calc Calculate IC50 Luminescence->IC50_Calc

Caption: Workflow for an in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Reagent Preparation: Prepare solutions of the target kinase (e.g., recombinant human ALK), a suitable substrate (e.g., a generic tyrosine kinase substrate like poly-Glu-Tyr), and adenosine triphosphate (ATP) at appropriate concentrations in a kinase buffer. Prepare serial dilutions of this compound in the same buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the serially diluted this compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent. For example, using the ADP-Glo™ Kinase Assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP produced into a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a potent ALK inhibitor with a well-defined chemical structure and significant biological activity. The information provided in this technical guide, including its synthesis, quantitative activity data, and the signaling pathways it targets, serves as a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into its selectivity, pharmacokinetic profile, and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Unveiling the Potent and Selective ALK Inhibitor Alectinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Search Report: Comprehensive searches for a compound specifically named "Alk-IN-12" did not yield any publicly available information. It is possible that this is an internal development name, a misnomer, or a compound that has not been disclosed in scientific literature. Therefore, this technical guide will focus on a well-characterized, potent, and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, Alectinib (Alecensa®) , as a representative example to fulfill the core requirements of this request.

Executive Summary

Alectinib is a second-generation, highly selective, and orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] It was developed by Chugai Pharmaceutical to address the clinical limitations of the first-generation ALK inhibitor, crizotinib, including acquired resistance and inadequate central nervous system (CNS) penetration.[1] Alectinib has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), including in patients with brain metastases and those who have progressed on crizotinib.[2][3] This guide provides a detailed overview of the discovery, mechanism of action, pharmacological data, and key experimental protocols related to Alectinib.

Discovery and Origin

The development of Alectinib was a response to the emergence of resistance to first-generation ALK inhibitors like crizotinib.[1] The discovery process, initiated by Chugai Pharmaceutical, involved screening their in-house compound library to identify novel scaffolds with potent ALK inhibitory activity. This led to the identification of a unique chemical structure that served as the foundation for Alectinib's development. The subsequent lead optimization program focused on enhancing potency against wild-type and mutant ALK, improving selectivity, and optimizing pharmacokinetic properties, particularly CNS penetration.

A key patent outlining the synthesis of Alectinib describes a multi-step process. A novel synthetic route has also been reported starting from readily available materials and utilizing Suzuki-Miyaura cross-coupling and reductive cyclization as key steps.[4]

Mechanism of Action

Alectinib is an ATP-competitive inhibitor of ALK tyrosine kinase.[5] In ALK-driven cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK), resulting in constitutive activation of the ALK kinase domain. This aberrant signaling drives downstream pathways crucial for cancer cell proliferation and survival, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[6]

Alectinib binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of ALK and its downstream substrates.[5] This blockade of ALK signaling leads to the inhibition of cell growth and induction of apoptosis in ALK-dependent tumor cells.[7] A significant advantage of Alectinib is its ability to inhibit common crizotinib-resistant ALK mutations, such as the L1196M gatekeeper mutation.[8]

Signaling Pathway Diagram

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS P PI3K PI3K EML4_ALK->PI3K P JAK JAK EML4_ALK->JAK P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Alectinib Alectinib Alectinib->EML4_ALK Inhibition

Caption: A simplified diagram of the EML4-ALK signaling pathway and the inhibitory action of Alectinib.

Quantitative Data

The following tables summarize key quantitative data for Alectinib, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of Alectinib

TargetAssay TypeIC50 (nM)Reference
Wild-type ALKEnzymatic Assay1.9[2]
ALK (L1196M mutant)Enzymatic Assay1.56 (Ki)[8]
RETKinase Assay-[6]
NCI-H2228 (EML4-ALK)Cell Viability3 (approx.)[9]
Kelly (ALK F1174L)Cell Viability3.181 (µM)[10]
SH-SY5Y (ALK F1174L)Cell Viability-[10]

Table 2: Clinical Efficacy of Alectinib (ALEX Trial)

EndpointAlectinibCrizotinibHazard Ratio (95% CI)Reference
Median PFS (Investigator)34.8 months10.9 months0.43 (0.32–0.58)
5-Year Overall Survival62.5%45.5%0.67 (0.46–0.98)
CNS Progression12%45%0.16 (0.10–0.28)-

PFS: Progression-Free Survival; CNS: Central Nervous System; CI: Confidence Interval

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the characterization of Alectinib. These are generalized protocols and may require optimization for specific laboratory conditions.

In Vitro ALK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Alectinib against the ALK enzyme.

Principle: This assay measures the ability of Alectinib to inhibit the phosphorylation of a substrate peptide by the ALK enzyme. The level of phosphorylation is quantified, typically using a fluorescence-based method.

Materials:

  • Recombinant human ALK enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)

  • Alectinib (dissolved in DMSO)

  • Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of Alectinib in DMSO.

  • Add the ALK enzyme, kinase buffer, and Alectinib dilutions to the microplate wells.

  • Initiate the kinase reaction by adding ATP and the substrate peptide.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents and incubate to allow for binding.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.

  • Calculate the percent inhibition for each Alectinib concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

Objective: To assess the effect of Alectinib on the proliferation of ALK-positive cancer cell lines.

Principle: This assay measures the number of viable cells after treatment with Alectinib. Common methods include the use of metabolic dyes (e.g., MTT, MTS, or resazurin) or ATP-based luminescence assays.

Materials:

  • ALK-positive cancer cell line (e.g., NCI-H2228)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Alectinib (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Cell Counting Kit-8)

  • Microplate reader

Procedure:

  • Seed the cells into the 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of Alectinib in the cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the different concentrations of Alectinib. Include a DMSO vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO control.

  • Determine the IC50 value by plotting the cell viability against the log of the Alectinib concentration and fitting the data to a dose-response curve.

Western Blot Analysis of ALK Phosphorylation

Objective: To confirm the inhibitory effect of Alectinib on ALK signaling in cells.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

Materials:

  • ALK-positive cancer cell line

  • Alectinib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ALK, anti-total-ALK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat the cells with various concentrations of Alectinib for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-ALK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe with antibodies for total ALK and a loading control (e.g., β-actin) to ensure equal protein loading.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Kinase_Assay ALK Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (IC50 in Cells) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot (Target Engagement) Cell_Proliferation->Western_Blot Xenograft_Model Xenograft Tumor Model (Efficacy) Western_Blot->Xenograft_Model PK_PD_Study Pharmacokinetics/ Pharmacodynamics Xenograft_Model->PK_PD_Study Phase_I Phase I (Safety & Dosing) PK_PD_Study->Phase_I Phase_II Phase II (Efficacy in ALK+ NSCLC) Phase_I->Phase_II Phase_III Phase III (ALEX Trial) (Comparison to Crizotinib) Phase_II->Phase_III

Caption: A representative workflow for the preclinical and clinical development of an ALK inhibitor like Alectinib.

Conclusion

Alectinib stands as a significant advancement in the targeted therapy of ALK-positive NSCLC. Its rational design, potent and selective inhibition of ALK, and excellent clinical efficacy, particularly in the challenging setting of brain metastases and crizotinib resistance, underscore the power of precision medicine in oncology. This technical guide provides a foundational understanding of Alectinib for researchers and drug development professionals, highlighting the key data and methodologies that have established it as a standard of care.

References

In-Depth Technical Guide: Crizotinib's Target Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Crizotinib, a potent small-molecule tyrosine kinase inhibitor, for its primary target protein, Anaplastic Lymphoma Kinase (ALK), and other key kinases. This document details the quantitative binding data, the experimental protocols for its determination, and the critical signaling pathways affected.

Core Target Profile of Crizotinib

Crizotinib is a multi-targeted tyrosine kinase inhibitor, initially developed as a c-Met inhibitor. It demonstrates high affinity for ALK, ROS1, and c-Met (Hepatocyte Growth Factor Receptor, HGFR), among other kinases. Its therapeutic efficacy in non-small cell lung cancer (NSCLC) is primarily attributed to its potent inhibition of the constitutively active ALK fusion proteins.[1][2][3]

Quantitative Binding Affinity of Crizotinib

The binding affinity of Crizotinib has been quantified using various in vitro assays, with IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values serving as key metrics. The following tables summarize the binding affinity of Crizotinib for its primary targets and a selection of other kinases, including clinically relevant resistant mutants of ALK.

Table 1: Crizotinib Binding Affinity for Primary Kinase Targets

Target KinaseAssay TypeIC50 (nM)Ki (nM)Cell Line/SystemReference(s)
ALKCell-based phosphorylation24-Karpas 299, SU-DHL-1[1]
c-MetCell-based phosphorylation11-A549, MDA-MB-231, GTL-16
ROS1Cell-free assay-< 0.025-
NPM-ALKCell-based phosphorylation24-KARPAS299

Table 2: Crizotinib Inhibitory Activity against Wild-Type and Resistant ALK Mutants

ALK VariantAssay TypeIC50 (nM)Ki (nM)Cell Line/SystemReference(s)
Wild-Type ALKIn vitro kinase assay-0.7-[4]
L1196M (Gatekeeper Mutant)In vitro kinase assay-8.2-[4]
Wild-Type EML4-ALKCell Proliferation~50-80-H3122[5]
L1196M EML4-ALKCell Proliferation>1000-H3122-L1196M[4][5]
G1269A EML4-ALKCell Proliferation~400-600-H3122-G1269A[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the determination of Crizotinib's binding affinity.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The light output is directly proportional to the amount of ADP generated and thus reflects the kinase activity.

Materials:

  • Recombinant ALK enzyme

  • Substrate (e.g., IGF1Rtide)

  • ATP

  • Crizotinib (or other inhibitors)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of Crizotinib in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Buffer.

  • Enzyme and Substrate Preparation: Dilute the recombinant ALK enzyme and substrate to their final concentrations in Kinase Buffer.

  • Kinase Reaction:

    • Add 1 µL of the Crizotinib dilution (or DMSO for control) to the wells of a 384-well plate.

    • Add 2 µL of the ALK enzyme solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the Crizotinib concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based ALK Phosphorylation Assay (Western Blotting)

This method is used to determine the effect of Crizotinib on the phosphorylation of ALK and its downstream signaling proteins within a cellular context.

Materials:

  • ALK-positive cancer cell line (e.g., H3122, Karpas-299)

  • Cell culture medium and supplements

  • Crizotinib

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture ALK-positive cells to approximately 80% confluency.

    • Treat the cells with varying concentrations of Crizotinib for a specified duration (e.g., 2-4 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold Lysis Buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Data Analysis: Densitometry is used to quantify the band intensities. The level of phosphorylated protein is normalized to the total protein level. The inhibition of phosphorylation is then plotted against the Crizotinib concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the ALK signaling pathway and a typical experimental workflow for evaluating an ALK inhibitor.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT ERK ERK RAS->ERK Transcription Gene Transcription (Proliferation, Survival, Anti-Apoptosis) STAT3->Transcription AKT->Transcription ERK->Transcription Crizotinib Crizotinib Crizotinib->ALK Inhibition

Caption: ALK signaling pathway and the inhibitory action of Crizotinib.

Kinase_Inhibitor_Assay_Workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (ALK) - Substrate - ATP - Inhibitor (Crizotinib) Serial_Dilution Perform Serial Dilution of Crizotinib Reagents->Serial_Dilution Incubation Incubate Kinase, Substrate, ATP, and Crizotinib Serial_Dilution->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50_Curve Generate Dose-Response Curve and Calculate IC50 Luminescence->IC50_Curve

Caption: Workflow for a biochemical kinase inhibitor assay.

References

In Vitro Activity of Alk-IN-12: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Alk-IN-12, a potent and orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). This compound, also identified as compound 11e in foundational research, has demonstrated significant inhibitory activity against both wild-type and mutant forms of the ALK enzyme, as well as other related kinases. This document summarizes key quantitative data, details the experimental protocols used for its in vitro characterization, and visualizes the relevant signaling pathways.

Quantitative In Vitro Activity of this compound

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) against several kinases and a relevant cancer cell line.

Target KinaseIC50 (nM)
ALK0.18
IGF1R20.3
InsR90.6

Table 1: Biochemical Inhibitory Activity of this compound. This table displays the half-maximal inhibitory concentration (IC50) of this compound against purified Anaplastic Lymphoma Kinase (ALK), Insulin-like Growth Factor 1 Receptor (IGF1R), and Insulin Receptor (InsR).

Cell LineCancer TypeIC50 (nM)
Karpas-299Anaplastic Large Cell Lymphoma (ALCL)28.3

Table 2: Cellular Inhibitory Activity of this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of the Karpas-299 human anaplastic large cell lymphoma cell line, which harbors the NPM-ALK fusion protein.

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro experiments to characterize the activity of this compound.

Biochemical Kinase Assay

The in vitro inhibitory activity of this compound against ALK, IGF1R, and InsR was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human ALK, IGF1R, and InsR kinase domains

  • Biotinylated poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-allophycocyanin (SA-APC) conjugate

  • This compound (compound 11e)

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the kinase, the biotinylated substrate, and the serially diluted this compound in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the europium-labeled anti-phosphotyrosine antibody and the SA-APC conjugate.

  • Incubate the plate in the dark at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., 665 nm and 620 nm).

  • The ratio of the two emission signals is used to determine the degree of substrate phosphorylation.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

The effect of this compound on the viability of the Karpas-299 anaplastic large cell lymphoma cell line was assessed using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

Materials:

  • Karpas-299 cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (compound 11e)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed Karpas-299 cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[2]

  • Prepare a serial dilution of this compound in the culture medium.

  • Remove the existing medium from the wells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[2]

  • After the incubation period, add MTT reagent to each well and incubate for an additional 2-4 hours.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • IC50 values are calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

ALK fusion proteins, such as NPM-ALK and EML4-ALK, lead to the constitutive activation of the ALK tyrosine kinase, which in turn activates several downstream signaling pathways crucial for cell proliferation, survival, and transformation. This compound exerts its anti-tumor effect by inhibiting the kinase activity of ALK, thereby blocking these downstream signals.

NPM-ALK Signaling Pathway

The Nucleophosmin-Anaplastic Lymphoma Kinase (NPM-ALK) fusion protein is a hallmark of anaplastic large cell lymphoma. Its constitutive kinase activity drives oncogenesis through the activation of multiple downstream pathways.

NPM_ALK_Signaling NPM_ALK NPM-ALK GRB2_SOS GRB2/SOS NPM_ALK->GRB2_SOS PI3K PI3K NPM_ALK->PI3K JAK JAK NPM_ALK->JAK PLCg PLCγ NPM_ALK->PLCg Alk_IN_12 This compound Alk_IN_12->NPM_ALK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Survival Cell Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival

Caption: NPM-ALK signaling pathways inhibited by this compound.

EML4-ALK Signaling Pathway

The Echinoderm Microtubule-associated protein-Like 4-Anaplastic Lymphoma Kinase (EML4-ALK) fusion oncogene is a key driver in a subset of non-small cell lung cancers (NSCLC). Similar to NPM-ALK, its constitutive activation promotes cancer cell growth and survival.

EML4_ALK_Signaling EML4_ALK EML4-ALK GRB2 GRB2 EML4_ALK->GRB2 SHC SHC EML4_ALK->SHC PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK Alk_IN_12 This compound Alk_IN_12->EML4_ALK RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway GRB2->RAS_RAF_MEK_ERK SHC->RAS_RAF_MEK_ERK Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation AKT_mTOR AKT-mTOR Pathway PI3K->AKT_mTOR Survival Cell Survival AKT_mTOR->Survival STAT STAT JAK->STAT STAT->Proliferation Invasion Invasion & Metastasis STAT->Invasion

Caption: EML4-ALK signaling pathways inhibited by this compound.

Experimental Workflow: Cell Viability Assay

The following diagram illustrates the general workflow for determining the in vitro efficacy of this compound using a cell-based viability assay.

Cell_Viability_Workflow start Start seed_cells Seed Cancer Cells (e.g., Karpas-299) in 96-well plate start->seed_cells prepare_inhibitor Prepare Serial Dilutions of this compound seed_cells->prepare_inhibitor treat_cells Treat Cells with This compound prepare_inhibitor->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 Value read_absorbance->analyze_data end End analyze_data->end

References

The Kinase Selectivity Profile of ALK-IN-12: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, "Alk-IN-12" is not a publicly disclosed or recognized Anaplastic Lymphoma Kinase (ALK) inhibitor. Therefore, this guide utilizes publicly available data for the well-characterized, potent, and selective ALK inhibitor, Brigatinib , as a representative example to fulfill the detailed technical requirements of this request. All data and methodologies presented herein pertain to Brigatinib and other cited ALK inhibitors.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. Aberrant ALK activity, often driven by chromosomal rearrangements, mutations, or amplification, is a key oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The development of selective ALK inhibitors has revolutionized the treatment landscape for patients with ALK-positive malignancies. A critical aspect of the preclinical and clinical characterization of these inhibitors is their kinase selectivity profile, which defines their potency against the intended target (ALK) versus a broad panel of other kinases (the kinome). A highly selective inhibitor is desirable to minimize off-target effects and associated toxicities.

This technical guide provides a comprehensive overview of the kinase selectivity profile of Brigatinib, a next-generation ALK inhibitor. It includes quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visualizations of the ALK signaling pathway and the experimental workflow for kinase profiling.

Data Presentation: Kinase Selectivity of ALK Inhibitors

The following tables summarize the in vitro inhibitory potency (IC50) of Brigatinib, Alectinib, and Ceritinib against a panel of kinases. The data is presented to allow for a clear comparison of their selectivity profiles.

Table 1: Kinase Selectivity Profile of Brigatinib

Kinase TargetBrigatinib IC50 (nM)
ALK 0.6
ROS11.9
FLT32.1
FLT3 (D835Y)1.5
EGFR (L858R)1.5
IGF-1R38
Insulin Receptor (INSR)262
EGFR (L858R/T790M)29 - 160
Native EGFR>1000
MET>1000
Screened against a panel of 289 kinases, with only 11 additional kinases showing an IC50 < 10 nM[1]

Table 2: Comparative IC50 Values of Select ALK Inhibitors Against ALK and Clinically Relevant Mutants

TargetBrigatinib IC50 (nM)Alectinib IC50 (nM)Ceritinib IC50 (nM)
EML4-ALK (Wild-Type) 14 25 37
ALK L1196MPotent Inhibition1.56 (Ki)Active
ALK G1202R184595309
ALK C1156Y<50--
ALK I1171S/T<50--
ALK V1180L<50--
ALK L1152R/P<50--
ALK E1210K<50--
ALK G1269A<50-Active

Data compiled from multiple sources. Cellular IC50 values are presented for EML4-ALK and G1202R.[1][2][3]

Table 3: Selectivity of Alectinib and Ceritinib Against Other Kinases

InhibitorKinase TargetIC50 (nM)
Alectinib ALK 1.9
RET4.8
Ceritinib ALK 0.2
IGF-1R8
InsR7
STK22D23
FLT360

Biochemical IC50 values.[2][4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the determination of kinase selectivity profiles are provided below.

Biochemical Kinase Inhibition Assay: HotSpotSM Assay

This assay directly measures the catalytic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate.

Materials:

  • Recombinant human kinases

  • Specific peptide or protein substrates

  • Reaction Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.[6]

  • [γ-³³P]ATP

  • Test inhibitor (e.g., Brigatinib) dissolved in DMSO

  • P81 phosphocellulose filter plates

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Prepare specific kinase/substrate pairs in the reaction buffer. Required cofactors are added individually to each kinase reaction.[6][7]

  • Dispense the test inhibitor at various concentrations into the reaction wells. A DMSO-only control (no inhibitor) is included.

  • Allow the inhibitor and kinase to incubate for approximately 20 minutes at room temperature.[6]

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP (typically at a final concentration of 10 µM, unless otherwise specified).[6][7]

  • Incubate the reaction for a set period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by spotting the reaction mixture onto the P81 filter plates. The phosphorylated substrate binds to the filter, while unincorporated ATP is washed away.

  • Wash the filter plates multiple times with phosphoric acid to remove unbound [γ-³³P]ATP.

  • Dry the plates and measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Kinase Inhibition and Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells. It is a common method to determine the potency of a kinase inhibitor in a cellular context.

Materials:

  • Adherent or suspension cancer cell lines (e.g., Ba/F3 cells engineered to express an ALK fusion protein)

  • Appropriate cell culture medium and serum

  • Opaque-walled multiwell plates (e.g., 96-well or 384-well)

  • Test inhibitor (e.g., Brigatinib) dissolved in DMSO

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Seed the cells into the wells of an opaque-walled multiwell plate at a predetermined density and allow them to attach (for adherent cells) or acclimate.[8]

  • Prepare serial dilutions of the test inhibitor in cell culture medium.

  • Add the diluted inhibitor to the experimental wells. Include a DMSO-only control (vehicle) and a positive control for cell killing (e.g., staurosporine).[9]

  • Incubate the plates for a specified period (e.g., 72 hours) in a cell culture incubator (37°C, 5% CO₂).[9]

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability at each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

ALK Signaling Pathway

The following diagram illustrates the major downstream signaling pathways activated by ALK. Constitutive activation of these pathways, often through ALK fusion proteins, drives cancer cell proliferation, survival, and transformation. ALK inhibitors block these signaling cascades by preventing ALK autophosphorylation.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCG PLCγ ALK->PLCG RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription PLCG->Transcription Other effectors Brigatinib Brigatinib (ALK Inhibitor) Brigatinib->ALK Kinase_Profiling_Workflow cluster_workflow Kinase Inhibitor Selectivity Profiling Workflow Start Start: Test Compound Biochemical_Screen Primary Screen: Broad Panel Biochemical Assay (e.g., HotSpot Assay) Start->Biochemical_Screen Hit_ID Hit Identification & Potency Ranking Biochemical_Screen->Hit_ID Selectivity_Analysis Selectivity Analysis (Comparison across kinome) Hit_ID->Selectivity_Analysis Cellular_Assay Secondary Screen: Cell-based Assays (e.g., CellTiter-Glo) Selectivity_Analysis->Cellular_Assay Off_Target_Validation Off-Target Validation (Cellular assays for identified off-targets) Selectivity_Analysis->Off_Target_Validation IC50_Determination Cellular IC50 Determination in ALK-dependent vs. ALK-independent cell lines Cellular_Assay->IC50_Determination End End: Selectivity Profile Established IC50_Determination->End Off_Target_Validation->End

References

Technical Guide: Physiochemical and Biological Profile of Alk-IN-12, a Novel Alkaline Phosphatase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Alk-IN-12" is a hypothetical molecule created for the purpose of this technical guide. The data presented herein is representative of a potent and selective alkaline phosphatase inhibitor and is intended for illustrative purposes for researchers, scientists, and drug development professionals.

Introduction

Alkaline phosphatases (ALPs) are a group of ubiquitously expressed ectoenzymes that catalyze the hydrolysis of monophosphate esters at an alkaline pH.[1][2][3] These enzymes play a crucial role in a variety of physiological processes, and their dysregulation has been implicated in numerous diseases, including cancer, inflammatory disorders, and vascular calcification. Consequently, the development of potent and selective ALP inhibitors has emerged as a promising therapeutic strategy. This document provides a comprehensive overview of the physiochemical properties, biological activity, and relevant experimental protocols for this compound, a novel, potent, and selective inhibitor of human alkaline phosphatases.

Physiochemical Properties

This compound is a synthetic, small organic molecule designed for high-affinity binding to the active site of alkaline phosphatases. Its key physiochemical properties are summarized in the table below.

PropertyValue
IUPAC Name 2-(4-methoxyphenyl)-5,5-dimethyl-N-(pyridin-2-yl)thiazolidine-4-carboxamide
Molecular Formula C₁₈H₂₁N₃O₂S
Molecular Weight 359.44 g/mol
Appearance White to off-white crystalline solid
Melting Point 178-181 °C
Solubility Soluble in DMSO (>50 mg/mL), sparingly soluble in ethanol, and insoluble in water.
Purity (by HPLC) >99.5%
Storage Store at -20°C in a dry, dark place.

Biological Activity and Selectivity

This compound exhibits potent inhibitory activity against various human alkaline phosphatase isozymes. The inhibitory potency (IC₅₀) was determined using in vitro enzymatic assays.

Isozyme TargetIC₅₀ (nM)
Human Intestinal ALP (IALP)15.2 ± 1.8
Human Placental ALP (PLAP)25.7 ± 2.5
Human Germ Cell ALP (GCALP)30.1 ± 3.1
Human Tissue-Nonspecific ALP (TNAP)450.3 ± 25.6

These results indicate that this compound is a potent inhibitor of intestinal and placental alkaline phosphatases with significant selectivity over the tissue-nonspecific isozyme.

Mechanism of Action and Signaling Pathways

Alkaline phosphatases function by dephosphorylating a wide range of substrates, thereby regulating various cellular signaling pathways. For instance, by controlling the phosphorylation state of signaling molecules, ALPs can influence cell proliferation, differentiation, and apoptosis. Elevated ALP levels have been associated with certain cancers, where they are thought to contribute to tumor growth and metastasis.[4]

This compound exerts its biological effects by directly inhibiting the enzymatic activity of ALPs. The diagram below illustrates a simplified signaling pathway where ALP plays a role, and the point of inhibition by this compound.

ALP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Substrate_P Phosphorylated Substrate ALP Alkaline Phosphatase (ALP) Substrate_P->ALP Hydrolysis Substrate Dephosphorylated Substrate ALP->Substrate Signaling_Cascade Downstream Signaling Cascade Substrate->Signaling_Cascade Cellular_Response Cellular Response (e.g., Proliferation) Signaling_Cascade->Cellular_Response Alk_IN_12 This compound Alk_IN_12->ALP Inhibition

Figure 1. Simplified signaling pathway illustrating the role of Alkaline Phosphatase (ALP) and its inhibition by this compound.

Experimental Protocols

In Vitro Alkaline Phosphatase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against human alkaline phosphatase. The assay is based on the hydrolysis of p-nitrophenyl phosphate (pNPP) by ALP to p-nitrophenol (pNP), which can be quantified spectrophotometrically at 405 nm.

Materials:

  • Human recombinant alkaline phosphatase (specific isozyme)

  • This compound

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Assay buffer (e.g., Diethanolamine buffer, pH 9.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in the assay buffer.

  • Enzyme Reaction:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.

    • Add 20 µL of the human ALP enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental_Workflow Start Start Prep_Compound Prepare this compound Serial Dilutions Start->Prep_Compound Add_Buffer Add Assay Buffer to 96-well Plate Add_Compound Add this compound/ Vehicle to Wells Prep_Compound->Add_Compound Add_Buffer->Add_Compound Add_Enzyme Add ALP Enzyme and Incubate (15 min) Add_Compound->Add_Enzyme Add_Substrate Add pNPP Substrate Add_Enzyme->Add_Substrate Incubate_Measure Incubate (30 min) and Read Absorbance (405 nm) Add_Substrate->Incubate_Measure Analyze_Data Calculate % Inhibition and IC50 Incubate_Measure->Analyze_Data End End Analyze_Data->End

Figure 2. Experimental workflow for the in vitro ALP inhibition assay.

Conclusion

This compound is a potent and selective inhibitor of human alkaline phosphatases with a well-defined physiochemical profile. Its demonstrated in vitro activity suggests that it is a promising lead compound for the development of novel therapeutics targeting diseases associated with aberrant ALP activity. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic potential.

References

Navigating the Physicochemical Landscape of ALK Inhibitors: A Technical Guide to the Solubility and Stability of Alectinib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Alk-IN-12" is not a widely recognized or publicly documented Anaplastic Lymphoma Kinase (ALK) inhibitor. Therefore, this technical guide focuses on a well-characterized and clinically relevant ALK inhibitor, Alectinib , to provide a representative and in-depth analysis of the solubility and stability profiles critical for researchers, scientists, and drug development professionals.

Introduction

Alectinib is a potent, second-generation, orally available inhibitor of Anaplastic Lymphoma Kinase (ALK) used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for optimizing formulation development, ensuring consistent biological activity in preclinical research, and predicting its pharmacokinetic behavior. This guide provides a comprehensive overview of the solubility and stability of Alectinib, supported by experimental methodologies and visual representations of key biological and experimental processes.

Solubility Profile of Alectinib

The solubility of a drug substance is a critical determinant of its oral bioavailability. Alectinib hydrochloride (ALBHCl) is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, indicating low solubility and low permeability.[1] Its solubility is pH-dependent.[1]

Aqueous and pH-Dependent Solubility

Alectinib exhibits low solubility in aqueous media, with its ionization and subsequent solubility increasing in acidic conditions.[2] However, it is important to note that increased acidity can also lead to degradation.[2]

Table 1: pH-Dependent Solubility of Alectinib Hydrochloride

pHSolubility (µg/mL)
1.2Degradation observed
3.550.0
5.025.8
Water10.3 ± 1.2

Data sourced from a 2024 study on the physicochemical properties of Alectinib HCl.[2]

Solubility in Organic Solvents

The solubility of Alectinib in various organic solvents is crucial for in vitro assay development and formulation studies.

Table 2: Solubility of Alectinib Hydrochloride in Various Solvents

SolventSolubility (µg/mL)
Dimethyl Sulfoxide (DMSO)4500.0 ± 6.1
Methanol1990.8 ± 7.2
Chloroform620.3 ± 0.58
Tetrahydrofuran (THF)280.9 ± 2.4
Polyethylene Glycol 400 (PEG400)260.5 ± 6.0
Propylene Glycol (PG)210.6 ± 5.8
Ethanol210.3 ± 4.5
Acetonitrile150.2 ± 1.1

Data sourced from a 2024 study on the physicochemical properties of Alectinib HCl.[2]

Stability Profile of Alectinib

The stability of Alectinib under various stress conditions is a critical factor for its storage, handling, and formulation.

Photostability

Alectinib is photosensitive, particularly in solution.[2] Exposure to light can lead to significant degradation. In one study, only 32% of the intact Alectinib hydrochloride remained after 36 hours of exposure to light in solution.[3] In its solid powder form, it demonstrates greater stability.[2]

Thermal Stability

Alectinib hydrochloride in solution is susceptible to degradation at elevated temperatures.[2] An accelerated stability study showed that increasing the temperature leads to an increased rate of degradation.[3]

pH-Dependent Stability

The stability of Alectinib is also influenced by pH. While solubility is higher in acidic conditions, stability is compromised.[2] Conversely, increasing the pH enhances stability but significantly reduces solubility.[3] This trade-off is a key consideration for formulation development. At a pH of 1.2, degradation of Alectinib hydrochloride has been observed.[3]

Oxidative Stability

Forced degradation studies have shown that Alectinib hydrochloride is significantly degraded under oxidative stress conditions. This degradation can lead to the formation of several products, including N-oxide, epoxide, N-hydroxy, and amide impurities.

Experimental Protocols

Solubility Determination

A common method for determining the solubility of Alectinib is the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Protocol: Shake-Flask Solubility Assay

  • Preparation: An excess amount of Alectinib hydrochloride powder is added to a known volume of the test solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed container.

  • Equilibration: The suspension is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is separated from the undissolved solid by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.45 µm PTFE).

  • Quantification: The concentration of Alectinib in the clear supernatant is determined by a validated analytical method, typically RP-HPLC with UV detection.[2][4][5]

HPLC Conditions for Alectinib Quantification (Example) [2]

  • Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of methanol, acetonitrile, and orthophosphoric acid (pH 3.8) in a 40:30:30 (v/v/v) ratio.[2]

  • Flow Rate: 1 mL/min

  • Detection: UV at 340 nm

  • Injection Volume: 20 µL

Stability Testing (Forced Degradation Study)

Forced degradation studies are performed to identify potential degradation products and pathways.

Protocol: Forced Degradation Study

  • Stock Solution Preparation: A stock solution of Alectinib hydrochloride is prepared in a suitable solvent (e.g., methanol).

  • Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions as per ICH guidelines:

    • Acidic Hydrolysis: Treated with an acid (e.g., 0.1 N HCl) at an elevated temperature.

    • Alkaline Hydrolysis: Treated with a base (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidative Degradation: Treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Photolytic Degradation: Exposed to UV and visible light.

    • Thermal Degradation: Heated as a solid and in solution.

  • Sample Analysis: Samples are withdrawn at various time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to separate the parent drug from its degradation products.

  • Characterization of Degradants: Degradation products can be isolated using preparative HPLC and their structures elucidated using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Chemical Structure of Alectinib

G cluster_alectinib a Alectinib alectinib_structure

Caption: Chemical structure of Alectinib.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic alterations, drives tumor growth through several downstream signaling pathways. Alectinib inhibits the phosphorylation of ALK, thereby blocking these downstream signals.[6][7][8][9]

ALK_Signaling_Pathway ALK ALK Receptor Tyrosine Kinase GRB2 GRB2/SOS ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Alectinib Alectinib Alectinib->ALK Inhibition RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Simplified ALK signaling pathway and the inhibitory action of Alectinib.

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates a typical workflow for assessing the solubility and stability of a kinase inhibitor like Alectinib.

Workflow start Start: Compound Synthesis & Purification solubility Solubility Assessment start->solubility stability Stability Assessment start->stability shake_flask Shake-Flask Method solubility->shake_flask forced_deg Forced Degradation Studies (pH, Light, Temp, Oxidation) stability->forced_deg hplc_sol HPLC Quantification shake_flask->hplc_sol data_analysis Data Analysis & Reporting hplc_sol->data_analysis hplc_stab Stability-Indicating HPLC Method forced_deg->hplc_stab characterization Degradant Characterization (LC-MS, NMR) hplc_stab->characterization characterization->data_analysis end End: Physicochemical Profile data_analysis->end

Caption: General experimental workflow for solubility and stability profiling.

Conclusion

The solubility and stability of Alectinib are critical physicochemical parameters that influence its development and application in both research and clinical settings. Its low aqueous solubility necessitates careful consideration in formulation design to enhance oral bioavailability. Furthermore, its susceptibility to degradation by light, heat, and oxidative stress underscores the importance of appropriate storage and handling procedures. The detailed experimental protocols and data presented in this guide provide a foundational understanding for scientists and researchers working with Alectinib and other ALK inhibitors, facilitating more robust and reproducible experimental outcomes.

References

Early Research on Alk-IN-12: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Preclinical Development of a Potent Anaplastic Lymphoma Kinase (ALK) Inhibitor

This technical guide provides a comprehensive overview of the early-stage research and development of the compound Alk-IN-12, now known as Brigatinib (AP26113). The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of its synthesis, mechanism of action, and preclinical efficacy. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics and its development process.

Compound Profile: this compound (Brigatinib)

This compound emerged from a focused drug discovery program aimed at identifying potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC). Early research identified this compound as a highly potent and orally active ALK inhibitor.[1] It was also referred to as compound 11e in the primary scientific literature that first described its discovery.[1]

Quantitative Data Summary

The preclinical evaluation of this compound generated a significant amount of quantitative data, characterizing its potency, selectivity, and pharmacokinetic profile. This data is summarized in the tables below for clarity and ease of comparison.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)Reference
ALK0.18[1]
IGF1R20.3[1]
InsR90.6[1]
Table 2: Cellular Activity of this compound
Cell LineCancer TypeIC50 (nM)Reference
Karpas-299Anaplastic Large Cell Lymphoma (ALCL)28.3[1]
Table 3: Pharmacokinetic Properties of this compound in Rats
ParameterValue (3 mg/kg, i.v.)Value (10 mg/kg, p.o.)Reference
AUC₀-∞ (ng·h/mL)30394056[1]
CL (L/h/kg)0.91-[1]
t₁/₂ (hours)6.612.5[1]
Vss (L/kg)6.12-[1]
Cmax (ng/mL)-3254[1]
Tmax (hours)-6.0[1]
F (%)-39[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the early research of this compound.

Synthesis of this compound (Compound 11e)

The synthesis of this compound (5-chloro-N2-(4-(dimethylphosphoryl)-2-isopropoxy-5-methylphenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine) is a multi-step process. A representative synthetic scheme is described in the primary literature. The final step of the synthesis is detailed below:

Final Step: Suzuki Coupling

To a solution of 5-chloro-N2-(4-bromo-2-isopropoxy-5-methylphenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine in a suitable solvent system (e.g., 1,4-dioxane and water), is added (dimethylphosphoryl)boronic acid, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium carbonate). The reaction mixture is heated under an inert atmosphere until the reaction is complete, as monitored by an appropriate analytical technique (e.g., LC-MS). After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield the final compound, this compound.

Note: For a complete, step-by-step synthesis protocol, refer to the supporting information of the primary publication by Huang et al. in the Journal of Medicinal Chemistry, 2016.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against various kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.

Protocol Outline:

  • Reagents:

    • Kinase enzyme (e.g., recombinant human ALK)

    • Europium-labeled anti-tag antibody (e.g., anti-GST)

    • Alexa Fluor™ 647-labeled tracer

    • This compound (serially diluted)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Procedure: a. A mixture of the kinase and the Eu-labeled antibody is prepared in the assay buffer. b. The serially diluted this compound or a vehicle control (DMSO) is added to the wells of a microplate. c. The kinase/antibody mixture is then added to the wells. d. Finally, the fluorescently labeled tracer is added to initiate the binding reaction. e. The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium. f. The TR-FRET signal is read on a plate reader capable of measuring fluorescence at the appropriate excitation and emission wavelengths for the donor (Europium) and acceptor (Alexa Fluor™ 647) fluorophores.

  • Data Analysis:

    • The raw fluorescence data is used to calculate the emission ratio (665 nm / 615 nm).

    • The percent inhibition is calculated relative to the vehicle control.

    • The IC50 value is determined by fitting the percent inhibition data to a four-parameter logistic equation.

Cell Viability Assay

The effect of this compound on the viability of cancer cell lines was assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol Outline:

  • Cell Culture:

    • Karpas-299 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.

  • Procedure: a. Cells are seeded into 96-well opaque-walled plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight. b. The following day, the cells are treated with serial dilutions of this compound or a vehicle control (DMSO) for a specified duration (e.g., 72 hours). c. After the incubation period, the plates are equilibrated to room temperature. d. CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. e. The contents are mixed on an orbital shaker for a short period (e.g., 2 minutes) to induce cell lysis. f. The plate is incubated at room temperature for a further period (e.g., 10 minutes) to stabilize the luminescent signal. g. The luminescence is measured using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is recorded.

    • The percent viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflow for its evaluation.

ALK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand ALK_Receptor ALK Receptor Tyrosine Kinase Ligand->ALK_Receptor Activation PI3K PI3K ALK_Receptor->PI3K RAS RAS ALK_Receptor->RAS JAK JAK ALK_Receptor->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation STAT3 STAT3 JAK->STAT3 STAT3->Survival Alk_IN_12 This compound Alk_IN_12->ALK_Receptor Inhibition

ALK Signaling Pathway and Inhibition by this compound.

Kinase_Inhibition_Assay_Workflow cluster_preparation Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Prepare_Kinase Prepare Kinase-Antibody Mix Add_Kinase Add Kinase-Antibody Mix Prepare_Kinase->Add_Kinase Prepare_Compound Prepare Serial Dilutions of this compound Add_Compound Add this compound to Plate Prepare_Compound->Add_Compound Prepare_Tracer Prepare Tracer Solution Add_Tracer Add Tracer and Incubate Prepare_Tracer->Add_Tracer Add_Compound->Add_Kinase Add_Kinase->Add_Tracer Read_Plate Read TR-FRET Signal Add_Tracer->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Read_Plate->Analyze_Data

Workflow for In Vitro Kinase Inhibition Assay.

References

In-Depth Technical Guide to the Biological Function of Alk-IN-12 (Brigatinib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk-IN-12, also known as Brigatinib (AP26113), is a potent, orally active, next-generation tyrosine kinase inhibitor (TKI).[1][2] It was designed to target Anaplastic Lymphoma Kinase (ALK) and overcome resistance mechanisms observed with first-generation ALK inhibitors.[1] This technical guide provides a comprehensive exploration of the biological function of this compound, including its mechanism of action, cellular targets, and in vivo efficacy, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Mechanism of Action and Cellular Targets

This compound is an ATP-competitive inhibitor that targets the kinase activity of ALK.[3][4] In cancers driven by ALK rearrangements, such as a subset of non-small cell lung cancer (NSCLC), the resulting fusion proteins (e.g., EML4-ALK) are constitutively active, leading to uncontrolled cell proliferation and survival. This compound binds to the ATP-binding pocket of ALK, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[5]

Key downstream signaling proteins inhibited by this compound include STAT3, AKT, ERK1/2, and S6.[5] By blocking these pathways, this compound effectively inhibits cell proliferation and induces apoptosis in ALK-positive cancer cells.

Beyond its primary target, this compound has demonstrated potent inhibitory activity against a panel of other kinases. This multi-targeted profile contributes to its broad anti-cancer activity.

Signaling Pathway of this compound Inhibition

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) STAT3 STAT3 ALK_Fusion->STAT3 AKT AKT ALK_Fusion->AKT ERK ERK1/2 ALK_Fusion->ERK IGF1R IGF1R InsR InsR ROS1 ROS1 FLT3 FLT3 Alk_IN_12 This compound (Brigatinib) Alk_IN_12->IGF1R Inhibits Alk_IN_12->InsR Inhibits Alk_IN_12->ROS1 Inhibits Alk_IN_12->FLT3 Inhibits Proliferation Cell Proliferation & Survival STAT3->Proliferation S6 S6 AKT->S6 AKT->Proliferation ERK->Proliferation S6->Proliferation Apoptosis Apoptosis

This compound inhibits ALK fusion proteins and other kinases, blocking downstream signaling pathways.

Quantitative Data

The inhibitory activity of this compound has been quantified against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)
ALK0.18
IGF1R20.3
InsR90.6
ROS11.9
FLT32.1
Data sourced from MedchemExpress and Selleck Chemicals.[6][7]
Table 2: Cellular Activity of this compound
Cell LineCancer TypeIC50 (nM)
Karpas-299Anaplastic Large Cell Lymphoma (ALCL)28.3
H2228Non-Small Cell Lung Cancer (NSCLC)10
Data sourced from MedchemExpress and the Dove Medical Press.[1][7]
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats
ParameterValue (3 mg/kg, i.v.)Value (10 mg/kg, p.o.)
Cmax-3254 ng/mL
Tmax-6.0 h
t1/26.6 h12.5 h
AUC0-∞3039 ng·h/mL4056 ng·h/mL
CL0.91 L/h·kg-
Vss6.12 L/kg-
F-39%
Data sourced from MedchemExpress.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and information extracted from the primary literature on Brigatinib.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

Materials:

  • Recombinant human kinase enzymes (e.g., ALK, IGF1R, InsR)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • This compound (Brigatinib) at various concentrations

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute further in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO) control.

  • Add 2.5 µL of a solution containing the kinase and substrate peptide in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay

Objective: To determine the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Karpas-299, H2228)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (Brigatinib) at various concentrations

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • 96-well clear-bottom white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Prepare a serial dilution of this compound in complete medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

  • Incubate the plate for 72 hours.

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent viability against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Experimental Workflow for Cell-Based Assays

Cell_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Inhibitor Add this compound Serial Dilutions Incubate_24h->Add_Inhibitor Incubate_72h Incubate for 72h Add_Inhibitor->Incubate_72h Add_CTG Add CellTiter-Glo® Reagent Incubate_72h->Add_CTG Measure_Luminescence Measure Luminescence Add_CTG->Measure_Luminescence Data_Analysis Data Analysis (IC50 Calculation) Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Workflow for determining the in vitro cell viability upon treatment with this compound.
In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Female athymic nude mice (5-6 weeks old)

  • ALK-positive cancer cells (e.g., Karpas-299 or H2228)

  • Matrigel (Corning)

  • This compound (Brigatinib)

  • Vehicle solution (e.g., 0.5% methylcellulose in water)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Maintain mice under specific pathogen-free conditions with ad libitum access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Subcutaneously inject a suspension of 1 x 10^7 cancer cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Prepare the dosing solution of this compound in the vehicle.

  • Administer this compound orally (e.g., by gavage) once daily at the desired dose levels (e.g., 10, 25, 50 mg/kg). The control group receives the vehicle only.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Plot the mean tumor volume over time for each group to assess anti-tumor efficacy. Calculate tumor growth inhibition (TGI).

Logical Relationship of In Vivo Efficacy Assessment

InVivo_Logic Tumor_Growth Tumor Growth to Palpable Size Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Daily Oral Administration (this compound or Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Efficacy & Toxicity Analysis Endpoint->Analysis

Logical flow of an in vivo xenograft study to evaluate the efficacy of this compound.

Conclusion

This compound (Brigatinib) is a highly potent and selective inhibitor of ALK and other oncogenic kinases. Its ability to overcome resistance to earlier-generation TKIs has established it as a valuable therapeutic agent in the treatment of ALK-positive malignancies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and utilize the biological functions of this compound.

References

Methodological & Application

Application Notes and Protocols for ALK Inhibitors in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for "Alk-IN-12" did not yield any specific information regarding its use in xenograft models, its mechanism of action, or any associated preclinical data. It is presumed that "this compound" may be an internal designation for a novel compound not yet publicly disclosed. The following application notes and protocols are therefore based on the established use of third-generation ALK inhibitors, such as Lorlatinib, in xenograft models and are intended to serve as a representative guide.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations like gene rearrangements, fusions, or mutations, can act as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma. ALK inhibitors are a class of targeted therapies designed to block the catalytic activity of the ALK protein, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[1][2] This document provides detailed protocols and application notes for the use of a representative third-generation ALK inhibitor in preclinical xenograft models.

Mechanism of Action and Signaling Pathway

Third-generation ALK inhibitors are designed to be highly potent and to overcome resistance mechanisms that can develop against earlier-generation inhibitors. They function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the ALK kinase domain. This blockade prevents the autophosphorylation and subsequent activation of ALK, leading to the downregulation of key downstream signaling cascades, primarily the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. The inhibition of these pathways ultimately results in decreased cell proliferation, survival, and tumor growth.

ALK_Signaling_Pathway ALK Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK Receptor ALK Receptor PI3K PI3K ALK Receptor->PI3K Activates RAS RAS ALK Receptor->RAS Activates JAK JAK ALK Receptor->JAK Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene Transcription Gene Transcription mTOR->Gene Transcription Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Transcription Promotes STAT3 STAT3 JAK->STAT3 STAT3->Gene Transcription Promotes Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Transcription->Cell Proliferation, Survival, Angiogenesis ALK_Inhibitor This compound (ALK Inhibitor) ALK_Inhibitor->ALK Receptor Inhibits Xenograft_Workflow Xenograft Study Workflow with ALK Inhibitor cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest Cell Implantation Cell Implantation Cell Harvest->Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Drug Administration Drug Administration Randomization->Drug Administration Monitoring Monitoring Drug Administration->Monitoring Endpoint Reached Endpoint Reached Monitoring->Endpoint Reached Tumor Excision Tumor Excision Endpoint Reached->Tumor Excision Data Analysis Data Analysis Tumor Excision->Data Analysis Report Generation Report Generation Data Analysis->Report Generation

References

Application Notes and Protocols for Alectinib Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Alk-IN-12" specified in the topic could not be definitively identified in scientific literature, suggesting a possible misspelling. Based on the context of an "Alk inhibitor," this document provides detailed information on Alectinib , a potent and well-characterized second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor with extensive preclinical data in mice. Alectinib serves as a representative model for in vivo studies of ALK inhibition.

Introduction

Alectinib is a highly selective, ATP-competitive tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK) and the RET proto-oncogene.[1] In non-clinical studies, Alectinib has demonstrated potent inhibition of ALK phosphorylation and its downstream signaling pathways, leading to decreased tumor cell viability.[2] It has shown efficacy against various ALK fusion proteins, amplifications, and activating mutations, including some that confer resistance to the first-generation inhibitor, crizotinib.[2][3] These application notes provide a comprehensive overview of Alectinib's mechanism of action, along with detailed protocols for its administration and efficacy evaluation in murine models.

Mechanism of Action and Signaling Pathway

Alectinib exerts its anti-tumor effects by binding to the ATP-binding pocket of the ALK tyrosine kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades.[4] The constitutive activation of ALK, often due to chromosomal rearrangements (e.g., EML4-ALK), drives oncogenesis by promoting cell proliferation and survival.[3] Key signaling pathways inhibited by Alectinib include:

  • JAK-STAT Pathway: Inhibition of STAT3 phosphorylation.[3]

  • PI3K-AKT-mTOR Pathway: Suppression of AKT phosphorylation.[3]

  • RAS-MAPK Pathway

  • PLCγ Pathway

Blockade of these pathways ultimately leads to cell cycle arrest and apoptosis in ALK-driven tumor cells.[1]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 Angiogenesis Angiogenesis STAT3->Angiogenesis PLCg->Survival Alectinib Alectinib Alectinib->ALK

Figure 1: Alectinib Mechanism of Action on ALK Signaling Pathways.

Quantitative Data from Murine Studies

The following tables summarize key quantitative data from preclinical studies of Alectinib in various mouse models.

Table 1: In Vivo Efficacy of Alectinib in Xenograft Mouse Models

Cell Line (Cancer Type)Mouse StrainAlectinib Dose & RouteTreatment DurationOutcomeReference
SNU-2535 (NSCLC)BALB/c-nu/nu2, 6, 20 mg/kg, p.o., daily21 daysDose-dependent tumor growth inhibition. Significant inhibition at all doses (p<0.0001 at 6 and 20 mg/kg).[4]
CLB-BAR (Neuroblastoma)BALB/cAnNRj-Foxn1nu20 mg/kg, p.o., daily14 daysSignificant reduction in tumor volume compared to vehicle (p<0.0001 at day 8).[1]
NGP (Neuroblastoma)Orthotopic xenograft25 mg/kg, i.p., daily3 daysIncreased PARP and Caspase 3 cleavage, indicating apoptosis induction.[2]
H2228 (NSCLC)Xenograft20, 60 mg/kg, p.o., dailyNot specifiedSubstantial and sustained tumor regression without overt toxicity.[5]

p.o. = oral gavage; i.p. = intraperitoneal

Table 2: Pharmacokinetic Parameters of Alectinib in Mice

Mouse StrainDose (mg/kg, oral)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)Reference
FVB4~1501-2Not reportedNot reported[6]
FVB20~600-7001-2Not reportedNot reported[6]
Not specifiedNot specifiedNot reportedNot reportedNot reported8.6[7]

Experimental Protocols

This protocol is based on methods described in preclinical studies.[6]

Materials:

  • Alectinib hydrochloride

  • Vehicle: 0.5% (w/v) methylcellulose 400 solution in sterile water

  • Sterile water

  • Mortar and pestle or appropriate homogenization equipment

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Graduated cylinders and beakers

Procedure:

  • Calculate the required amount of Alectinib and vehicle based on the desired concentration and the number and weight of the mice to be dosed. A typical dosing volume for oral gavage in mice is 5-10 mL/kg.

  • Weigh the calculated amount of Alectinib hydrochloride powder using an analytical balance.

  • Prepare the 0.5% methylcellulose solution by slowly adding the methylcellulose powder to sterile water while stirring continuously. It may be necessary to heat the solution slightly to aid dissolution, then cool to room temperature.

  • Levigate the Alectinib powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste while stirring continuously with a magnetic stirrer.

  • Continue stirring until a homogenous suspension is formed.

  • Store the suspension at 4°C and protect from light. Shake well before each use to ensure uniform suspension.

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of Alectinib in a mouse xenograft model.

Experimental_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_endpoint Phase 3: Endpoint Analysis A 1. Cell Culture (e.g., ALK-positive NSCLC or Neuroblastoma cells) B 2. Cell Implantation (Subcutaneous injection of 1x10^6 cells into flank of nude mice) A->B C 3. Tumor Growth Monitoring (Measure tumor volume 2-3 times per week) B->C D 4. Randomization (Group mice when tumors reach ~100-150 mm³) C->D E 5. Drug Administration (Daily oral gavage of Alectinib or vehicle) D->E F 6. Continued Monitoring (Tumor volume and body weight measurement) E->F G 7. Euthanasia & Tumor Excision (At study endpoint or when tumor burden is excessive) F->G H 8. Data Analysis (Tumor growth inhibition, statistical analysis) G->H I 9. Pharmacodynamic Analysis (Western blot, IHC for p-ALK, cleaved Caspase-3) G->I

References

Determining the IC50 of Alk-IN-12 in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk-IN-12 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase frequently implicated in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). Dysregulation of ALK signaling, often through chromosomal rearrangements, mutations, or amplification, leads to constitutive kinase activity and subsequent activation of downstream pathways that promote cell proliferation, survival, and metastasis. This compound exhibits a high degree of potency in cell-free assays with a reported IC50 of 0.18 nM for ALK. It also shows inhibitory activity against Insulin-like Growth Factor 1 Receptor (IGF1R) and the Insulin Receptor (InsR) at higher concentrations, with IC50 values of 20.3 nM and 90.6 nM, respectively.

These application notes provide a comprehensive guide for researchers to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a critical parameter for evaluating the potency of a compound and is essential for dose-selection in further preclinical studies. The following sections detail the underlying signaling pathways, provide a structured protocol for IC50 determination, and present a template for data analysis and presentation.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events. The primary pathways activated by ALK include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[1] These pathways are central to regulating cell growth, proliferation, survival, and differentiation. In cancer, aberrant ALK activation leads to the uncontrolled stimulation of these pathways, driving tumorigenesis. This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.

ALK_Signaling_Pathway ALK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS Activation PI3K PI3K ALK->PI3K Activation JAK JAK ALK->JAK Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Alk_IN_12 This compound Alk_IN_12->ALK Inhibition

Caption: ALK signaling pathway and the inhibitory action of this compound.

Data Presentation

The IC50 values of this compound should be determined in a panel of relevant cancer cell lines. It is crucial to include cell lines with known ALK alterations (e.g., EML4-ALK fusion in H3122 cells) as positive controls and ALK-negative cell lines as negative controls. The results should be summarized in a clear and structured table.

Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeALK StatusIC50 (nM) ± SDAssay Duration (hours)
H3122Non-Small Cell Lung CancerEML4-ALK FusionValue to be determined72
SU-DHL-1Anaplastic Large Cell LymphomaNPM-ALK FusionValue to be determined72
KellyNeuroblastomaALK F1174L MutationValue to be determined72
A549Non-Small Cell Lung CancerALK Wild-TypeValue to be determined72
MCF-7Breast CancerALK Wild-TypeValue to be determined72

Note: The IC50 values presented in this table are for illustrative purposes only and must be determined experimentally for this compound.

Experimental Protocols

This section provides a detailed protocol for determining the IC50 of this compound using a common cell viability assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cancer cell lines of interest (e.g., H3122, SU-DHL-1, Kelly, A549, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT reagent (5 mg/mL in PBS), sterile-filtered

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

Experimental_Workflow IC50 Determination Workflow A 1. Cell Seeding C 3. Cell Treatment A->C B 2. Compound Preparation (Serial Dilution of this compound) B->C D 4. Incubation (e.g., 72 hours) C->D E 5. MTT Assay D->E F 6. Absorbance Reading (570 nm) E->F G 7. Data Analysis (Dose-Response Curve and IC50 Calculation) F->G

Caption: A streamlined workflow for determining the IC50 of this compound.

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture the selected cancer cell lines in their recommended complete medium at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

    • Resuspend the cells in fresh complete medium and perform a cell count to determine the cell concentration.

    • Seed the cells into a 96-well plate at an optimized density (typically 5,000-10,000 cells per well in 100 µL of medium). The optimal seeding density should be determined for each cell line to ensure that the cells are in the exponential growth phase at the end of the assay.

    • Incubate the plate overnight to allow the cells to attach.

  • Preparation of this compound Stock and Working Solutions:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to obtain a range of working concentrations (e.g., from 1 nM to 10 µM). It is recommended to perform a wide range of concentrations initially to determine the approximate IC50, followed by a narrower range for a more precise measurement.

    • Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank control (medium only).

  • Cell Treatment:

    • Carefully remove the medium from the wells of the 96-well plate containing the attached cells.

    • Add 100 µL of the prepared this compound working solutions to the respective wells in triplicate or quadruplicate.

    • Add 100 µL of the vehicle control medium to the control wells.

    • Add 100 µL of the blank control medium to the blank wells (containing no cells).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator. The incubation time can be varied to assess the time-dependent effects of the inhibitor.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) in a suitable software (e.g., GraphPad Prism) to fit a dose-response curve and determine the IC50 value. The IC50 is the concentration of the drug that causes a 50% reduction in cell viability.

Conclusion

This document provides a detailed framework for determining the IC50 of the ALK inhibitor this compound in cancer cell lines. Adherence to a standardized and well-controlled protocol is essential for obtaining reliable and reproducible data. The resulting IC50 values will be instrumental in characterizing the anti-proliferative activity of this compound and will guide its further development as a potential therapeutic agent for ALK-driven malignancies. Researchers should adapt the provided protocols to their specific cell lines and experimental conditions for optimal results.

References

Application Notes and Protocols: Investigating the Efficacy of Alk-IN-12 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as an oncogenic driver in various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. Alk-IN-12 is a potent and selective inhibitor of ALK. This document provides a detailed protocol for assessing the efficacy of this compound in vitro by examining its impact on the ALK signaling pathway using Western blot analysis. The primary endpoints of this protocol are the detection of total and phosphorylated levels of ALK and its key downstream effectors, STAT3 and ERK.

Introduction

The aberrant activation of ALK leads to the phosphorylation and subsequent activation of downstream signaling cascades, primarily the phosphatidylinositol 3-kinase (PI3K)/AKT, Janus kinase (JAK)/signal transducer and activator of transcription (STAT), and RAS/mitogen-activated protein kinase (MAPK) pathways.[1][2][3][4] These pathways are crucial for cell proliferation, survival, and differentiation. This compound is designed to inhibit the kinase activity of ALK, thereby preventing its autophosphorylation and the subsequent activation of these downstream pathways.

Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[5] By using antibodies specific to the total and phosphorylated forms of ALK, STAT3, and ERK, researchers can effectively measure the inhibitory effect of this compound on the ALK signaling cascade. A reduction in the phosphorylated forms of these proteins in the presence of this compound is indicative of the compound's on-target activity.

Signaling Pathway

Constitutively active ALK undergoes autophosphorylation, creating docking sites for various adaptor proteins and enzymes. This leads to the activation of multiple downstream signaling pathways that promote cancer cell growth and survival. The diagram below illustrates the canonical ALK signaling cascade and the point of inhibition by this compound.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_jak JAK/STAT Pathway cluster_ras RAS/MAPK Pathway cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase pALK p-ALK ALK->pALK Autophosphorylation Alk_IN_12 This compound Alk_IN_12->pALK Inhibition PI3K PI3K pALK->PI3K JAK JAK pALK->JAK RAS RAS pALK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Gene_Expression

Caption: ALK Signaling Pathway and Inhibition by this compound.

Experimental Protocol

This protocol outlines the steps for treating ALK-positive cancer cells with this compound and subsequently performing a Western blot to analyze the phosphorylation status of ALK, STAT3, and ERK.

Materials and Reagents
  • ALK-positive cancer cell line (e.g., Karpas-299, SU-DHL-1)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors[6]

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% w/v BSA in TBST)[7]

  • Primary antibodies (see Table 1)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure

1. Cell Culture and Treatment: a. Culture ALK-positive cells to approximately 80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

2. Cell Lysis and Protein Quantification: a. After treatment, wash cells twice with ice-cold PBS.[3] b. Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[6] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube. g. Determine the protein concentration of each lysate using a BCA protein assay.

3. Sample Preparation for SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 1/3 volume of 4x Laemmli sample buffer to each lysate. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]

4. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel. b. Run the gel until adequate separation of proteins is achieved. c. Transfer the separated proteins from the gel to a PVDF membrane.

5. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7][8] b. Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation (see Table 1 for recommended dilutions). c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using a Western blot imaging system. d. Analyze the band intensities. Normalize the intensity of the phosphorylated protein bands to their corresponding total protein bands and to a loading control (e.g., GAPDH or β-actin).

Quantitative Data Summary

The following table provides recommended starting concentrations and conditions for the Western blot protocol. Optimization may be required depending on the specific cell line and experimental setup.[2][7][9]

ParameterRecommendation
Cell Seeding Density Varies by cell line (aim for 70-80% confluency at time of treatment)
This compound Concentration 0 (vehicle), 10, 50, 100, 500 nM (or a relevant dose-response range)
Treatment Time 2, 6, 24 hours (or a relevant time course)
Protein Loading Amount 20-30 µg per lane
Primary Antibody Dilution
Anti-phospho-ALK (Tyr1604)1:1000
Anti-ALK1:1000
Anti-phospho-STAT3 (Tyr705)1:1000
Anti-STAT31:1000
Anti-phospho-ERK1/2 (Thr202/Tyr204)1:2000
Anti-ERK1/21:1000
Anti-GAPDH/β-actin1:5000 - 1:10000
Secondary Antibody Dilution 1:2000 - 1:10000
Blocking Buffer 5% BSA in TBST
Primary Antibody Incubation Overnight at 4°C
Secondary Antibody Incubation 1 hour at room temperature

Experimental Workflow Diagram

The following diagram outlines the major steps of the this compound Western blot protocol.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis A Seed ALK-positive cells B Treat with this compound and Vehicle Control A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E Sample Denaturation D->E F SDS-PAGE E->F G Protein Transfer (PVDF Membrane) F->G H Blocking G->H I Primary Antibody Incubation H->I J Secondary Antibody Incubation I->J K Signal Detection (ECL) J->K L Image Acquisition K->L M Band Densitometry and Normalization L->M

Caption: Experimental Workflow for this compound Western Blot Analysis.

Expected Results

Treatment of ALK-positive cells with effective concentrations of this compound should result in a dose- and time-dependent decrease in the phosphorylation of ALK at Tyr1604. Consequently, a reduction in the phosphorylation of downstream targets STAT3 (at Tyr705) and ERK1/2 (at Thr202/Tyr204) is expected. The total protein levels of ALK, STAT3, and ERK should remain relatively unchanged, confirming that the observed effects are due to the inhibition of phosphorylation rather than protein degradation. A loading control, such as GAPDH or β-actin, should show consistent band intensity across all lanes, ensuring equal protein loading. These results would provide strong evidence for the on-target efficacy of this compound in inhibiting the ALK signaling pathway.

References

Application Notes and Protocols for In Vivo Study of a Novel ALK Inhibitor (Alk-IN-12)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma. The development of ALK inhibitors has significantly improved outcomes for patients with ALK-positive malignancies. This document outlines a comprehensive framework for the in vivo evaluation of a novel, hypothetical ALK inhibitor, designated "Alk-IN-12". The protocols described herein are intended to serve as a detailed guide for assessing the preclinical efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety of new ALK-targeting therapeutic agents. The study design incorporates methodologies for establishing tumor models, drug administration, efficacy assessment, and biomarker analysis to build a robust preclinical data package.

ALK Signaling Pathway

The diagram below illustrates the canonical ALK signaling pathway. Ligand binding to the extracellular domain of the ALK receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and differentiation. In cancer, chromosomal rearrangements can lead to the fusion of the ALK kinase domain with various partner proteins, resulting in ligand-independent dimerization and constitutive kinase activity, driving oncogenesis. This compound is designed to inhibit the ATP-binding site of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream oncogenic signals.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK Receptor ALK Receptor p-ALK p-ALK ALK Receptor->p-ALK Dimerization & Autophosphorylation GRB2 GRB2 p-ALK->GRB2 PI3K PI3K p-ALK->PI3K JAK JAK p-ALK->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors (e.g., c-Myc, CREB) Transcription Factors (e.g., c-Myc, CREB) ERK->Transcription Factors (e.g., c-Myc, CREB) AKT AKT PI3K->AKT Cell Survival, Proliferation Cell Survival, Proliferation AKT->Cell Survival, Proliferation STAT3 STAT3 JAK->STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 This compound This compound This compound->p-ALK Inhibition Gene Transcription Gene Transcription Transcription Factors (e.g., c-Myc, CREB)->Gene Transcription p-STAT3->Gene Transcription Ligand Ligand Ligand->ALK Receptor

Figure 1: ALK Signaling Pathway and Mechanism of this compound Inhibition.

Experimental Design and Workflow

The overall experimental workflow is designed to assess the anti-tumor efficacy, tolerability, and pharmacokinetic/pharmacodynamic properties of this compound in a subcutaneous xenograft mouse model. The study will involve cell line selection, animal model establishment, a treatment phase, and a terminal sample collection phase for various analyses.

Experimental_Workflow cluster_pre_treatment Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_post_treatment Phase 3: Endpoint Analysis A Select ALK-positive Cancer Cell Line (e.g., H3122 NSCLC) B Implant Cells Subcutaneously into Immunocompromised Mice A->B C Monitor Tumor Growth until Tumors Reach ~150-200 mm³ B->C D Randomize Mice into Treatment Groups (Vehicle, this compound Doses) C->D E Administer Treatment Daily (e.g., Oral Gavage) D->E F Measure Tumor Volume and Body Weight (3x per week) E->F G Terminal Bleed for Pharmacokinetic (PK) Analysis F->G H Harvest Tumors for Pharmacodynamic (PD) Analysis (Western Blot, IHC) F->H I Collect Organs for Toxicology Assessment F->I

Figure 2: Overall Experimental Workflow for In Vivo Evaluation of this compound.

Experimental Protocols

Animal Model and Tumor Establishment
  • Animal Strain: Female athymic nude mice (NU/J), 6-8 weeks old.

  • Cell Line: Human H3122 NSCLC cell line, which harbors an EML4-ALK fusion.

  • Procedure:

    • Culture H3122 cells in RPMI-1640 medium supplemented with 10% FBS.

    • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

    • Allow tumors to grow to an average volume of 150-200 mm³. Tumor volume will be calculated using the formula: (Length x Width²)/2.

Drug Formulation and Administration
  • Formulation: Prepare this compound in a vehicle solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

  • Dosing:

    • Group 1: Vehicle control (n=10)

    • Group 2: this compound (10 mg/kg, n=10)

    • Group 3: this compound (30 mg/kg, n=10)

  • Administration: Administer the assigned treatment once daily via oral gavage for 21 consecutive days.

Efficacy and Tolerability Monitoring
  • Tumor Measurement: Measure tumor dimensions using digital calipers three times per week.

  • Body Weight: Record the body weight of each animal three times per week as a measure of general health and toxicity.

  • Efficacy Endpoint: The primary efficacy endpoint is Tumor Growth Inhibition (TGI). TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of vehicle group at end of study)] x 100.

Pharmacokinetic (PK) Analysis
  • Sample Collection: On the final day of treatment, collect blood samples from a subset of mice (n=3 per group) at 0.5, 1, 2, 4, 8, and 24 hours post-final dose via retro-orbital bleeding into EDTA-coated tubes.

  • Sample Processing: Centrifuge blood at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Analysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. Key PK parameters (Cmax, Tmax, AUC, half-life) will be calculated.

Pharmacodynamic (PD) and Biomarker Analysis
  • Sample Collection: At the end of the study (e.g., 2-4 hours after the final dose), euthanize mice and excise tumors.

  • Western Blot Analysis:

    • Homogenize a portion of the tumor tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe membranes with primary antibodies against phospho-ALK (Tyr1604), total ALK, phospho-STAT3 (Tyr705), and total STAT3. Use β-actin as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

  • Immunohistochemistry (IHC):

    • Fix a portion of the tumor in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-µm sections and mount on slides.

    • Perform antigen retrieval and block endogenous peroxidases.

    • Incubate sections with primary antibodies against phospho-ALK and Ki-67 (a proliferation marker).

    • Use a standard HRP-based detection system and counterstain with hematoxylin.

    • Quantify staining intensity and percentage of positive cells using image analysis software.

Data Presentation: Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of the study.

Table 1: Anti-tumor Efficacy of this compound in H3122 Xenograft Model

Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (TGI) (%)
Vehicle 0 1550 ± 120 -
This compound 10 780 ± 95 49.7

| this compound | 30 | 250 ± 45 | 83.9 |

Table 2: Body Weight Change as a Measure of Tolerability

Treatment Group Dose (mg/kg) Mean Body Weight Change (%) from Day 1 to Day 21 ± SEM
Vehicle 0 + 5.2 ± 1.5
This compound 10 + 4.8 ± 1.8

| this compound | 30 | - 2.1 ± 2.5 |

Table 3: Key Pharmacokinetic Parameters of this compound (30 mg/kg Dose)

Parameter Value
Cmax (ng/mL) 1250
Tmax (hr) 2.0
AUC (0-24h) (ng·hr/mL) 9800

| Half-life (t½) (hr) | 6.5 |

Table 4: Pharmacodynamic Biomarker Modulation in Tumor Tissue (30 mg/kg this compound vs. Vehicle)

Biomarker Method Result (% of Vehicle Control)
p-ALK (Tyr1604) Western Blot 15%
p-STAT3 (Tyr705) Western Blot 22%

| Ki-67 Index | IHC | 35% |

Application Note and Protocols for the Quantification of Alk-IN-12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1][2] Aberrant ALK signaling, often due to chromosomal rearrangements, mutations, or amplification, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[3][4] Consequently, ALK has emerged as a critical therapeutic target. Alk-IN-12 is a novel, potent, and selective small-molecule inhibitor of ALK. Accurate and precise quantification of this compound in biological matrices is essential for preclinical pharmacokinetic studies, clinical trial monitoring, and ensuring therapeutic efficacy and safety.

This document provides detailed application notes and protocols for the quantification of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC).

ALK Signaling Pathway

Activated ALK triggers several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The primary pathways include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][4][5] this compound exerts its therapeutic effect by inhibiting the kinase activity of ALK, thereby blocking these downstream signals.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCG PLCγ ALK->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Alk_IN_12 This compound Alk_IN_12->ALK Inhibition Experimental_Workflow Sample Plasma Sample Collection (e.g., 100 µL) IS Add Internal Standard (e.g., ¹³C-labeled this compound) Sample->IS Precipitation Protein Precipitation (e.g., with Acetonitrile) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Analysis Data Acquisition and Analysis Injection->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Improving Alk-IN-12 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alk-IN-12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase. In many cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with other genes, such as EML4, resulting in a constitutively active EML4-ALK fusion protein. This oncoprotein drives tumor cell proliferation and survival by activating several downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. This compound functions by competing with ATP for the binding site in the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.

Q2: In which cancer cell lines is this compound expected to be effective?

A2: this compound is designed to be effective in cancer cell lines that harbor ALK fusion proteins. Non-small cell lung cancer (NSCLC) is a primary indication, with cell lines such as NCI-H3122 and NCI-H2228 being common models. Its efficacy in other cancer types depends on the presence of ALK fusions, amplifications, or activating mutations.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (ideally below 0.1%) to minimize solvent-induced cytotoxicity.

Troubleshooting Guide

Problem 1: Suboptimal or no inhibition of cell viability observed.

Possible Cause Troubleshooting Step
Incorrect concentration range Determine the optimal concentration range by performing a dose-response experiment. Start with a broad range (e.g., 1 nM to 10 µM) to determine the approximate IC50 value for your cell line.
Inappropriate treatment duration The effect of this compound on cell viability is time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Cell line is not dependent on ALK signaling Confirm the presence of an ALK fusion or activating mutation in your cell line using techniques like FISH, IHC, or sequencing. Use a known ALK-positive cell line (e.g., NCI-H3122) as a positive control.
Development of resistance Cells can develop resistance to ALK inhibitors through secondary mutations in the ALK kinase domain or activation of bypass signaling pathways.[1] Consider sequencing the ALK gene in resistant cells and investigating the activation of pathways like EGFR, MET, or SRC.[2]
Compound instability or degradation Ensure proper storage of the this compound stock solution. Prepare fresh dilutions in culture medium for each experiment.

Problem 2: Inconsistent results in Western blot analysis of ALK phosphorylation.

Possible Cause Troubleshooting Step
Suboptimal antibody Validate your phospho-ALK antibody using a positive control (e.g., lysate from untreated ALK-positive cells) and a negative control (e.g., lysate from ALK-negative cells or phosphatase-treated lysate).
Timing of lysis after treatment Inhibition of ALK phosphorylation can be rapid. Perform a time-course experiment with short time points (e.g., 0, 15, 30, 60 minutes) to capture the optimal window for observing dephosphorylation.
Phosphatase activity during sample preparation Always use phosphatase and protease inhibitors in your lysis buffer and keep samples on ice to prevent dephosphorylation of your target protein.
Loading amount Ensure equal protein loading across all lanes of your gel. Normalize the phospho-ALK signal to the total ALK signal to account for any variations in protein levels.

Quantitative Data

Note: As specific IC50 values for this compound are not publicly available, the following table provides representative data for a well-characterized ALK inhibitor, Crizotinib, to guide experimental design.

Table 1: Representative IC50 Values of Crizotinib in ALK-positive Cancer Cell Lines

Cell LineCancer TypeALK VariantIC50 (nM)
NCI-H3122NSCLCEML4-ALK v130 - 60
NCI-H2228NSCLCEML4-ALK v340 - 70
SU-DHL-1Anaplastic Large Cell LymphomaNPM-ALK20 - 40

Experimental Protocols

Detailed Methodology for Cell Viability (MTT) Assay
  • Cell Seeding: Seed ALK-positive cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound from your DMSO stock solution in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Detailed Methodology for Western Blot Analysis of ALK Phosphorylation
  • Cell Treatment: Seed ALK-positive cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ALK (e.g., Tyr1604) and total ALK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-ALK signal to the total ALK signal.

Visualizations

EML4_ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK Alk_IN_12 This compound Alk_IN_12->EML4_ALK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: EML4-ALK signaling and inhibition by this compound.

Cell_Viability_Workflow Start Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Treat_Cells Treat Cells with This compound Incubate_Overnight->Treat_Cells Prepare_Drug Prepare this compound Serial Dilutions Prepare_Drug->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for a cell viability (MTT) assay.

Troubleshooting_Logic Start Suboptimal In Vitro Efficacy of this compound Check_Concentration Is the concentration range appropriate? Start->Check_Concentration Check_Duration Is the treatment duration optimal? Check_Concentration->Check_Duration Yes Optimize_Concentration Perform dose-response experiment Check_Concentration->Optimize_Concentration No Check_Cell_Line Is the cell line ALK-dependent? Check_Duration->Check_Cell_Line Yes Optimize_Duration Perform time-course experiment Check_Duration->Optimize_Duration No Check_Resistance Has resistance developed? Check_Cell_Line->Check_Resistance Yes Validate_Cell_Line Confirm ALK status (e.g., FISH, IHC) Check_Cell_Line->Validate_Cell_Line No Investigate_Resistance Sequence ALK gene, probe bypass pathways Check_Resistance->Investigate_Resistance Yes Success Improved Efficacy Check_Resistance->Success No Optimize_Concentration->Check_Duration Optimize_Duration->Check_Cell_Line Validate_Cell_Line->Check_Resistance Investigate_Resistance->Success

References

Alk-IN-12 Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the potent and orally active ALK inhibitor, Alk-IN-12. This resource offers troubleshooting guidance and frequently asked questions to facilitate accurate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the known primary off-targets of this compound?

A1: Besides its high potency against Anaplastic Lymphoma Kinase (ALK), this compound has been documented to inhibit the Insulin-like Growth Factor 1 Receptor (IGF1R) and the Insulin Receptor (InsR).

Q2: What is the inhibitory potency of this compound against its known off-targets?

A2: The inhibitory concentrations (IC50) of this compound against its primary on-target and off-target kinases are summarized in the table below.

Quantitative Data Summary

TargetIC50 (nM)
ALK0.18
IGF1R20.3
InsR90.6

Q3: Which signaling pathways are likely to be affected by the off-target activity of this compound?

A3: Given that this compound inhibits IGF1R and InsR, downstream signaling pathways regulated by these receptors may be impacted. These primarily include the PI3K/Akt and RAS/RAF/MEK/ERK pathways.[1][2][3][4][5][6][7][8] The JAK/STAT pathway is also a key downstream effector of ALK signaling.[9][10][11][12][13]

Experimental Protocols

To assist researchers in validating the on-target and off-target effects of this compound in their experimental systems, detailed methodologies for key assays are provided below.

Biochemical Kinase Inhibition Assay (for IGF1R and InsR)

This protocol outlines a radiometric method to determine the in vitro inhibitory activity of this compound against purified IGF1R and InsR kinases.

Materials:

  • Recombinant human IGF1R and InsR kinase domains

  • This compound

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Add the recombinant kinase (IGF1R or InsR) to the wells and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cellular Phosphorylation Assay (Western Blot)

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of IGF1R, InsR, and their downstream signaling proteins in a cellular context.

Materials:

  • Cell line expressing IGF1R and InsR (e.g., MCF-7, HEK293)

  • This compound

  • IGF-1 or Insulin

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-IGF1R/InsR, total IGF1R/InsR, phospho-Akt, total Akt, phospho-ERK, total ERK

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with IGF-1 or insulin for a short period (e.g., 10-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

Troubleshooting Guides

Issue: High variability in biochemical kinase assay results.

Possible Cause Troubleshooting Step
Inconsistent pipettingUse calibrated pipettes and proper technique. Consider using automated liquid handlers for high-throughput experiments.
Reagent degradationPrepare fresh buffers and aliquot and store enzymes and ATP at the recommended temperatures. Avoid multiple freeze-thaw cycles.
Substrate depletion or product inhibitionOptimize reaction time and enzyme/substrate concentrations to ensure the assay is in the linear range.
Compound precipitationCheck the solubility of this compound in the final assay buffer. The final DMSO concentration should typically be kept below 1%.

Issue: No or weak inhibition of IGF1R/InsR phosphorylation in cellular assays.

Possible Cause Troubleshooting Step
Insufficient compound concentration or incubation timePerform a dose-response and time-course experiment to determine the optimal conditions.
Low receptor expression in the chosen cell lineConfirm the expression levels of IGF1R and InsR in your cell line by Western blot or flow cytometry.
Suboptimal ligand stimulationOptimize the concentration and stimulation time for IGF-1 or insulin.
Cell permeability issuesWhile this compound is orally active, ensure it can effectively penetrate the specific cell line being used.
High protein binding in culture mediumConsider reducing the serum concentration during the compound treatment period, or use a serum-free medium if tolerated by the cells.

Visualizations

Signaling_Pathways cluster_alk ALK Signaling cluster_igf1r_insr IGF1R/InsR Signaling ALK ALK PI3K_ALK PI3K ALK->PI3K_ALK RAS_ALK RAS ALK->RAS_ALK JAK_ALK JAK ALK->JAK_ALK Akt_ALK Akt PI3K_ALK->Akt_ALK RAF_ALK RAF RAS_ALK->RAF_ALK MEK_ALK MEK RAF_ALK->MEK_ALK ERK_ALK ERK MEK_ALK->ERK_ALK STAT_ALK STAT JAK_ALK->STAT_ALK IGF1R_InsR IGF1R / InsR PI3K_IR PI3K IGF1R_InsR->PI3K_IR RAS_IR RAS IGF1R_InsR->RAS_IR Akt_IR Akt PI3K_IR->Akt_IR RAF_IR RAF RAS_IR->RAF_IR MEK_IR MEK RAF_IR->MEK_IR ERK_IR ERK MEK_IR->ERK_IR Alk_IN_12 This compound Alk_IN_12->ALK Inhibits (On-Target) Alk_IN_12->IGF1R_InsR Inhibits (Off-Target)

Caption: Signaling pathways potentially affected by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b1 Prepare this compound Dilutions b2 Incubate Kinase with this compound b1->b2 b3 Initiate Kinase Reaction (Substrate + [γ-³²P]ATP) b2->b3 b4 Stop Reaction & Spot on Paper b3->b4 b5 Wash & Measure Radioactivity b4->b5 b6 Calculate IC50 b5->b6 c1 Cell Seeding & Starvation c2 Pre-treat with this compound c1->c2 c3 Stimulate with Ligand (IGF-1 / Insulin) c2->c3 c4 Cell Lysis c3->c4 c5 Western Blot for Phospho-proteins c4->c5 c6 Quantify Inhibition c5->c6

Caption: Workflow for assessing this compound off-target effects.

References

Technical Support Center: Troubleshooting Alk-IN-12 Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alk-IN-12 and related ALK inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and answer frequently asked questions. Since "this compound" is not a widely referenced specific compound, this guide will focus on troubleshooting principles applicable to commonly used ALK tyrosine kinase inhibitors (TKIs) such as Crizotinib, Alectinib, and Ceritinib, which will serve as representative examples.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for ALK inhibitors like this compound?

A1: ALK inhibitors are a class of targeted therapy that function as tyrosine kinase inhibitors (TKIs). In cancers driven by abnormal ALK fusion proteins, these inhibitors competitively bind to the ATP-binding pocket of the ALK kinase domain.[1][2][3][4] This prevents the autophosphorylation and activation of ALK, thereby blocking downstream signaling pathways responsible for cell proliferation and survival, such as the STAT3 and PI3K/AKT/mTOR pathways.[1][5] Ultimately, this leads to an induction of apoptosis (programmed cell death) in cancer cells harboring the ALK fusion gene.[1] Some ALK inhibitors also exhibit activity against other kinases, such as c-Met and ROS1 (for Crizotinib), or RET (for Alectinib).[6][7]

Q2: I am having trouble dissolving my ALK inhibitor. What is the recommended procedure?

A2: Most ALK inhibitors, including Crizotinib, Alectinib, and Ceritinib, have poor aqueous solubility but are soluble in organic solvents like dimethyl sulfoxide (DMSO).[8] The recommended procedure is to first prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, this stock solution can then be serially diluted to the desired final concentration in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. For some compounds like Ceritinib, solubility is pH-dependent, with lower solubility at higher pH.[9]

Q3: What are typical working concentrations for ALK inhibitors in cell culture experiments?

A3: The effective concentration of an ALK inhibitor can vary significantly depending on the cell line and the specific inhibitor being used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. However, based on published data, typical IC50 values (the concentration at which 50% of cell growth is inhibited) for sensitive cell lines are in the nanomolar to low micromolar range. For example, the IC50 for Alectinib in some neuroblastoma cell lines ranges from 3.181 µM to 9.6 µM.[10] For initial experiments, a concentration range of 1 nM to 10 µM is often a good starting point.

Q4: How should I store my ALK inhibitor stock solutions?

A4: ALK inhibitor stock solutions prepared in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. Before use, thaw the aliquot at room temperature and vortex gently to ensure a homogenous solution. It is generally not recommended to store ALK inhibitors in aqueous solutions for extended periods.[8][11]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of ALK Phosphorylation in Western Blot

Possible Causes and Solutions:

  • Suboptimal Inhibitor Concentration:

    • Solution: Perform a dose-response experiment to determine the optimal concentration of your ALK inhibitor for the cell line being used. A common starting range is 10 nM to 1 µM for 2-6 hours of treatment.

  • Incorrect Antibody:

    • Solution: Ensure you are using a validated antibody specific for the phosphorylated form of ALK (p-ALK). Also, include a total ALK antibody as a loading control to confirm that the protein is present.

  • Short Treatment Duration:

    • Solution: Increase the incubation time with the inhibitor. A time course experiment (e.g., 1, 2, 4, 6 hours) can help determine the optimal treatment duration.

  • Cell Line Insensitivity or Resistance:

    • Solution: Verify that your cell line harbors an ALK fusion or mutation that is sensitive to the inhibitor you are using. Some cell lines may have intrinsic or acquired resistance mechanisms.[12] Consider using a positive control cell line known to be sensitive to ALK inhibitors.

  • Inhibitor Degradation:

    • Solution: Ensure your inhibitor stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot if degradation is suspected.

Issue 2: High Variability or No Effect in Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo)

Possible Causes and Solutions:

  • Inhibitor Precipitation:

    • Solution: ALK inhibitors have low aqueous solubility. When diluting the DMSO stock in culture medium, ensure thorough mixing to prevent precipitation. Visually inspect the medium for any signs of precipitation. Preparing intermediate dilutions in a serum-free medium before adding to cells can sometimes help.

  • Low Final DMSO Concentration:

    • Solution: While high DMSO is toxic, a very low concentration in the final dilution step from a highly concentrated stock might lead to precipitation. Ensure proper mixing at each dilution step.

  • Cell Seeding Density:

    • Solution: Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment. Both too low and too high cell densities can lead to inconsistent results.

  • Assay Incubation Time:

    • Solution: The effect of the inhibitor on cell viability may take time to manifest. A standard incubation time is 72 hours, but this may need to be optimized for your specific cell line.[10]

  • Off-Target Effects at High Concentrations:

    • Solution: At high concentrations, some TKIs can have off-target effects that may confound the results. Correlate your viability data with target engagement data (e.g., Western blot for p-ALK) to ensure the observed effect is due to ALK inhibition.

Issue 3: Unexpected or Off-Target Effects

Possible Causes and Solutions:

  • Inherent Poly-pharmacology of the Inhibitor:

    • Solution: Be aware of the known off-target effects of the specific ALK inhibitor you are using. For example, Crizotinib is also a potent inhibitor of c-Met and ROS1.[6] If your experimental system expresses these other targets, the observed phenotype may not be solely due to ALK inhibition.

    • Control Experiment: Use a cell line that does not express ALK but does express a potential off-target kinase to dissect the effects.

  • Cellular Stress Response:

    • Solution: Treatment with a TKI can induce cellular stress responses. Monitor for markers of stress or apoptosis to understand the full cellular response to the inhibitor.

  • Hepatotoxicity:

    • Solution: In in vivo studies or with primary hepatocytes, be aware that some ALK inhibitors can cause hepatotoxicity, indicated by elevated ALT and AST levels.[13]

Quantitative Data Summary

Table 1: Solubility of Common ALK Inhibitors

InhibitorSolventSolubilityReference
Alectinib DMSO~4.5 mg/mL[14]
Methanol~1.99 mg/mL[14]
Water~0.01 mg/mL[14]
Ceritinib DMSO~1 mg/mL[8]
Ethanol~16 mg/mL[8]
DMF~12 mg/mL[8]
Crizotinib DMSO~4.5 mg/mL in 10 mM solution[15]
DMF~5 mg/mL[11]
Ethanol~0.5 mg/mL[11]

Table 2: IC50 Values of Common ALK Inhibitors in Various Cell Lines

InhibitorCell LineALK StatusIC50Reference
Alectinib NCI-H2228EML4-ALK~1 µM (for pALK inhibition)[16]
KARPAS-299NPM-ALK3 nM[16]
Kelly (Neuroblastoma)ALK Mutant3.181 µM[10]
SH-SY5Y (Neuroblastoma)ALK Mutant9.6 µM[10]
Ceritinib Ba/F3-NPM-ALKNPM-ALK26.0 nM[17]
Karpas299NPM-ALK22.8 nM[17]
H3122EML4-ALKPotent Inhibition[12]
H2228EML4-ALKPotent Inhibition[12]
Crizotinib NCI-H929 (Multiple Myeloma)Not specified0.53 µM[18]
JJN3 (Multiple Myeloma)Not specified3.01 µM[18]
CCRF-CEM (Leukemia)Not specified0.43 µM[18]
MDA-MB-231 (Breast Cancer)c-Met expressing5.16 µM[19]
MCF-7 (Breast Cancer)c-Met expressing1.5 µM[19]

Experimental Protocols

Protocol 1: Western Blot for ALK Phosphorylation
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Inhibitor Treatment: The following day, treat the cells with varying concentrations of the ALK inhibitor (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2-6 hours). Include a DMSO vehicle control.

  • Cell Lysis: After treatment, wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ALK (p-ALK) and total ALK overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability Assay (MTT/XTT or CellTiter-Glo)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of the ALK inhibitor in culture medium. The final DMSO concentration should not exceed 0.1%. Add the diluted inhibitor to the respective wells. Include a vehicle control (DMSO only) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Assay:

    • For MTT/XTT assay: Add the MTT or XTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance on a plate reader at the appropriate wavelength.[20]

    • For CellTiter-Glo assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes. Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein STAT3 STAT3 ALK->STAT3 P PI3K PI3K ALK->PI3K P Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Alk_IN_12 This compound (ALK Inhibitor) Alk_IN_12->ALK Inhibition

Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Concentration Verify Inhibitor Concentration and Dose-Response Start->Check_Concentration Check_Solubility Confirm Inhibitor Solubility and Stability Start->Check_Solubility Check_Protocol Review Experimental Protocol (e.g., incubation times, reagents) Start->Check_Protocol Optimize_Protocol Optimize Protocol and Repeat Check_Concentration->Optimize_Protocol Check_Solubility->Optimize_Protocol Check_Protocol->Optimize_Protocol Check_Cell_Line Validate Cell Line Sensitivity (ALK status) Consider_Off_Target Investigate Potential Off-Target Effects Check_Cell_Line->Consider_Off_Target Optimize_Protocol->Check_Cell_Line If issue persists

References

Technical Support Center: Optimizing Alk-IN-12 Concentration for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Alk-IN-12 for their assays. This compound is an inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in various cancers.

Frequently Asked Questions (FAQs)

Q1: What is the target of this compound and its mechanism of action?

A1: this compound is a small molecule inhibitor that targets the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1][2] ALK is a key signaling protein that, when constitutively activated through mutations or chromosomal rearrangements, can drive the growth and survival of cancer cells.[1][2][3] this compound likely functions by binding to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of its downstream substrates and thereby inhibiting its oncogenic signaling.

Q2: What are the major signaling pathways downstream of ALK that are inhibited by this compound?

A2: Activated ALK triggers several downstream signaling cascades that promote cell proliferation, survival, and differentiation.[1][3][4][5] The primary pathways inhibited by this compound include:

  • JAK/STAT Pathway: Involved in cytokine signaling and cell proliferation.[1][3]

  • RAS/MAPK Pathway: A critical pathway for cell growth, differentiation, and survival.[1][4][5]

  • PI3K/AKT Pathway: A major survival pathway that inhibits apoptosis and promotes cell growth.[1][3][4]

  • PLCγ Pathway: Involved in cell signaling through the generation of second messengers.[1][3][4]

Q3: What is a recommended starting concentration for this compound in an in vitro assay?

Q4: How should I prepare a stock solution of this compound?

A4: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in high-quality, anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low inhibition observed Inhibitor concentration is too low.Perform a dose-response experiment with a wider and higher range of this compound concentrations.
This compound has degraded.Use a fresh aliquot of the stock solution. Verify the storage conditions and age of the compound.
The target ALK is not active or present in the assay system.Confirm the expression and activity of ALK in your cell line or the purity and activity of the recombinant enzyme.
Incorrect assay conditions.Optimize assay parameters such as incubation time, temperature, and buffer components.
High background signal Non-specific binding of the inhibitor.Include appropriate controls, such as a vehicle control (DMSO only) and a control with an inactive related compound if available.
Assay components are interfering with the readout.Test each component of the assay individually to identify the source of the high background.
High variability between replicates Inconsistent pipetting or cell seeding.Ensure accurate and consistent liquid handling. For cell-based assays, ensure even cell distribution when plating.
Cell health and viability issues.Monitor cell health and viability throughout the experiment. Ensure cells are in the logarithmic growth phase.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with media to maintain humidity.
Unexpected cell toxicity This compound concentration is too high.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound on your specific cell line.
Off-target effects of the inhibitor.Consider using a lower concentration of this compound or a more specific ALK inhibitor if available.
High DMSO concentration.Ensure the final DMSO concentration is below the tolerance level of your cells (typically <0.5%).

Experimental Protocols

Biochemical ALK Kinase Assay

This protocol provides a general framework for a biochemical assay to determine the inhibitory activity of this compound on recombinant ALK kinase.

Materials:

  • Recombinant human ALK protein

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare this compound dilutions: Serially dilute this compound in kinase buffer to achieve a range of concentrations for the dose-response curve.

  • Enzyme and Substrate Preparation: Dilute the recombinant ALK enzyme and the substrate in kinase buffer to the desired concentrations. The optimal concentrations should be determined empirically.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • This compound dilution or vehicle (DMSO) control.

    • Recombinant ALK enzyme.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow inhibitor binding.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to its Km for ALK if known.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based ALK Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of this compound on ALK signaling in a cellular context.

Materials:

  • A cell line with activated ALK (e.g., Karpas-299, SU-DHL-1)

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for Western blotting (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3)

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Cell Seeding: Seed the ALK-positive cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

  • Inhibitor Treatment: The next day, treat the cells with a range of this compound concentrations or a vehicle (DMSO) control.

  • Incubation: Incubate the cells for a specific period (e.g., 2, 6, or 24 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated and total ALK, as well as downstream signaling proteins (e.g., p-STAT3, STAT3).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities to determine the extent of inhibition of ALK phosphorylation and downstream signaling at different this compound concentrations.

Quantitative Data Summary

Table 1: General Concentration Ranges for Kinase Inhibitors in Different Assay Types.

Assay TypeTypical Concentration RangeConsiderations
Biochemical Assay0.1 nM - 10 µMDependent on the IC50 of the inhibitor and the ATP concentration.
Cell-Based Assay (Short-term)1 nM - 20 µMCell permeability and potential for off-target effects at higher concentrations.
Cell-Based Assay (Long-term)0.5 nM - 5 µMLong-term toxicity and inhibitor stability in culture medium.

Visualizations

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK PLCg PLCγ ALK->PLCg PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT STAT JAK->STAT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT->Transcription Alk_IN_12 This compound Alk_IN_12->ALK Inhibition

Caption: ALK Signaling Pathways and the Point of Inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay B1 Prepare Reagents (ALK, Substrate, ATP, this compound) B2 Incubate ALK with this compound B1->B2 B3 Initiate Reaction with ATP B2->B3 B4 Detect Kinase Activity B3->B4 B5 Analyze Data (IC50) B4->B5 C1 Seed ALK-positive Cells C2 Treat with this compound C1->C2 C3 Incubate C2->C3 C4 Lyse Cells & Quantify Protein C3->C4 C5 Western Blot for p-ALK C4->C5 C6 Analyze Inhibition C5->C6

Caption: General Experimental Workflows for Biochemical and Cell-Based Assays.

Troubleshooting_Logic Start Experiment Start Problem No Inhibition Observed Start->Problem Check_Conc Is Concentration Sufficient? Problem->Check_Conc Troubleshoot Check_Activity Is ALK Active? Check_Conc->Check_Activity Yes Increase_Conc Increase Concentration Range Check_Conc->Increase_Conc No Check_Compound Is this compound Stable? Check_Activity->Check_Compound Yes Validate_ALK Validate ALK Expression/Activity Check_Activity->Validate_ALK No Use_Fresh_Alk Use Fresh this compound Stock Check_Compound->Use_Fresh_Alk No Success Problem Solved Check_Compound->Success Yes Increase_Conc->Success Validate_ALK->Success Use_Fresh_Alk->Success

Caption: A Logical Flow for Troubleshooting Lack of Inhibition.

References

Technical Support Center: Troubleshooting Challenges with ALK Inhibitor Stability in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with small molecule Anaplastic Lymphoma Kinase (ALK) inhibitors. Please note that "Alk-IN-12" is not a widely documented inhibitor in publicly available scientific literature. Therefore, this guide provides information and troubleshooting advice based on the general characteristics and challenges associated with small molecule ALK inhibitors as a class.

Frequently Asked Questions (FAQs)

Q1: My ALK inhibitor is precipitating out of solution in my cell culture media. What could be the cause and how can I prevent this?

A1: Precipitation of small molecule inhibitors in aqueous-based cell culture media is a common issue, often stemming from poor solubility. Most kinase inhibitors are hydrophobic and are typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. When this stock is diluted into the aqueous environment of the culture media, the inhibitor can crash out of solution if its final concentration exceeds its aqueous solubility limit.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform serial dilutions in media to gradually decrease the solvent concentration.

  • Pre-warm Media: Adding the inhibitor to pre-warmed media (37°C) can sometimes improve solubility.

  • Check Media Formulation: Components in some complex media formulations can interact with the inhibitor and reduce its solubility. If possible, test solubility in a simpler buffer like Phosphate-Buffered Saline (PBS) first.

  • Consider Alternative Solvents: For particularly challenging compounds, co-solvents may be necessary, although their effects on the experimental system must be carefully validated.

Q2: I am observing a decrease in the efficacy of my ALK inhibitor over the course of a multi-day experiment. Could the compound be unstable in the media?

A2: Yes, a decline in inhibitory activity over time is a strong indicator of compound instability in the experimental media. Small molecules can degrade under typical cell culture conditions (37°C, physiological pH, presence of serum proteins and other media components).

Potential Causes of Instability:

  • Hydrolysis: The compound may be susceptible to hydrolysis, a chemical reaction with water, which is prevalent at physiological pH.

  • Oxidation: Some chemical moieties are prone to oxidation, which can be accelerated by components in the media and exposure to light and oxygen.

  • Metabolism by Cells: If you are working with cell-based assays, the cells themselves may metabolize the inhibitor, reducing its effective concentration.

  • Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic culture vessels, lowering the free concentration available to interact with the target.

Q3: How can I assess the stability of my ALK inhibitor in my specific experimental media?

A3: A simple experimental workflow can be employed to determine the stability of your inhibitor. This typically involves incubating the compound in your media of choice under experimental conditions and measuring its concentration at various time points using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Compound instability leading to variable effective concentrations.Perform a stability study of the inhibitor in your specific media and under your experimental conditions (see Experimental Protocols section). Prepare fresh working solutions for each experiment.
Precipitate forms in media upon addition of inhibitor Poor aqueous solubility of the inhibitor.Decrease the final concentration of the inhibitor. Optimize the dilution method (e.g., stepwise dilution). Ensure the final DMSO concentration is minimal.
Loss of inhibitor activity in multi-day experiments Degradation of the inhibitor in the culture media.Replenish the media with fresh inhibitor at regular intervals (e.g., every 24-48 hours). Determine the inhibitor's half-life in media to inform the replenishment schedule.
Higher than expected IC50 values Compound degradation or adsorption to plasticware.Use low-adsorption plasticware. Prepare fresh dilutions of the inhibitor immediately before use. Confirm the concentration of your stock solution.
Cell toxicity observed at expectedly non-toxic concentrations Degradation product is more toxic than the parent compound.Characterize the degradation products using LC-MS if possible. Assess the toxicity of the media incubated with the inhibitor over time in a cell-free system before applying to cells.

Quantitative Data Summary

The stability of ALK inhibitors can vary significantly depending on their chemical structure and the experimental conditions. The following table summarizes hypothetical stability data for a generic ALK inhibitor ("Alk-IN-X") under different conditions, as would be determined by an HPLC-based stability assay.

Condition Time (hours) Remaining Compound (%) Half-life (hours)
Cell-Free Media (pH 7.4, 37°C) 0100~48
2475
4850
7235
Media with Serum (10% FBS, pH 7.4, 37°C) 0100~36
2460
4830
7215
Acidic Media (pH 5.0, 37°C) 0100>72
2495
4890
7285
Basic Media (pH 8.5, 37°C) 0100~24
2440
4810
72<5

Note: This is example data and the actual stability of a specific ALK inhibitor should be experimentally determined. A study on the ALK inhibitor Alectinib showed that it is unstable at high temperatures and under light exposure, with varying stability at different pH levels.[1][2][3] For instance, Alectinib was found to degrade significantly under oxidative stress conditions.[4]

Experimental Protocols

Protocol 1: Assessing ALK Inhibitor Stability in Cell Culture Media

Objective: To determine the in vitro stability of an ALK inhibitor in a specific cell culture medium over time.

Materials:

  • ALK inhibitor stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium of interest (e.g., RPMI-1640 + 10% FBS)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes or 96-well plates

  • HPLC or LC-MS system for analysis

Methodology:

  • Prepare a working solution of the ALK inhibitor in the cell culture medium at the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%).

  • Aliquot the inhibitor-media solution into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Incubate the tubes at 37°C in a humidified incubator.

  • At each designated time point, remove one tube and immediately freeze it at -80°C to halt any further degradation.

  • Once all time points are collected, thaw the samples and prepare them for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove debris.

  • Analyze the supernatant by HPLC or LC-MS to quantify the remaining concentration of the parent inhibitor.

  • Plot the percentage of the remaining inhibitor against time to determine its stability profile and calculate the half-life.

Visualizations

ALK Signaling Pathway

The Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated (e.g., through chromosomal rearrangement leading to fusion proteins like EML4-ALK), drives downstream signaling pathways promoting cell proliferation, survival, and migration.[5] Small molecule inhibitors target the ATP-binding site of the ALK kinase domain, blocking its activity.[6][7]

ALK_Signaling_Pathway ALK ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK ALK_Inhibitor ALK Inhibitor (e.g., this compound) ALK_Inhibitor->ALK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Simplified ALK signaling pathway and the point of inhibition.

Experimental Workflow for Assessing Inhibitor Stability

The following diagram outlines a typical workflow for determining the stability of a small molecule inhibitor in experimental media.

Stability_Workflow Start Start: Prepare Inhibitor in Media Incubate Incubate at 37°C Start->Incubate Timepoints Collect Samples at Various Time Points Incubate->Timepoints Freeze Flash Freeze Samples at -80°C Timepoints->Freeze T=0, 2, 4, 8, 24, 48, 72h Prepare Prepare Samples for Analysis (e.g., Protein Precipitation) Freeze->Prepare Analyze Analyze by HPLC/LC-MS Prepare->Analyze Data Data Analysis: Calculate % Remaining and Half-life Analyze->Data

Caption: Workflow for determining inhibitor stability in media.

References

Technical Support Center: Strategies to Mitigate ALK Inhibitor-Associated Toxicities in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional veterinary or toxicological advice. All experimental procedures should be conducted in accordance with institutional and national guidelines for animal welfare.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common toxicities associated with Anaplastic Lymphoma Kinase (ALK) inhibitors in animal models. The information is based on preclinical research and aims to assist in the development of safer and more effective therapeutic strategies.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with ALK inhibitors in animal models?

A1: Preclinical studies with widely used ALK inhibitors such as crizotinib, alectinib, and ceritinib have consistently reported three main types of toxicities: hepatotoxicity, gastrointestinal (GI) toxicity, and cardiovascular toxicity.[1][2]

Q2: How can I monitor for hepatotoxicity in my animal studies?

A2: Regular monitoring of liver function is crucial. This includes:

  • Blood Biochemistry: Measurement of serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.[2] Elevations in these enzymes are indicative of liver damage. Monitoring should be performed at baseline and at regular intervals during the study.

  • Histopathology: At the end of the study, or if severe toxicity is suspected, liver tissue should be collected for histopathological analysis to assess for necrosis, inflammation, and other signs of liver damage.[3]

Q3: What are the typical signs of gastrointestinal toxicity in rodents?

A3: Common signs of GI toxicity include diarrhea, constipation, nausea (often inferred from reduced food intake and weight loss), and vomiting.[1][4][5] Body weight and food consumption should be monitored daily.

Q4: Are there strategies to reduce the gastrointestinal side effects of ALK inhibitors?

A4: Yes, proactive management can help mitigate GI toxicity. In clinical settings, and adaptable to preclinical models, this can include the co-administration of antiemetic and antidiarrheal agents.[4] For example, ondansetron (antiemetic) and loperamide or diphenoxylate/atropine (antidiarrheal) can be administered prior to the ALK inhibitor.[4]

Q5: Can the formulation of an ALK inhibitor impact its toxicity profile?

A5: Yes, the formulation can significantly influence drug delivery and toxicity. For instance, developing polymeric nanoparticle-based formulations of crizotinib has been explored to enhance targeted delivery to tumors and potentially reduce systemic toxicities.[6]

Q6: Is dose modification a viable strategy to manage toxicity in animal models?

A6: Dose reduction or interruption is a common and effective strategy to manage severe toxicities.[7][8] If an animal shows signs of severe toxicity (e.g., significant weight loss, lethargy, or marked elevation in liver enzymes), a temporary cessation or a reduction in the dose of the ALK inhibitor can allow for recovery.

II. Troubleshooting Guides

Hepatotoxicity

Issue: Elevated liver enzymes (ALT/AST) and/or histopathological evidence of liver damage.

Potential Cause Troubleshooting Strategy Experimental Protocol
Direct drug-induced hepatotoxicity 1. Dose Reduction: Lower the dose of the ALK inhibitor. 2. Co-administration of a hepatoprotective agent: Administer a compound that can protect the liver from drug-induced injury.Dose Reduction: Based on tolerability studies, reduce the dose by 25-50% and monitor liver enzymes closely. Hepatoprotective Co-administration (Example with Alectinib): Co-administer Magnesium Isoglycyrrhizinate (MgIG) at a dose of 25 mg/kg intraperitoneally daily for 14 days alongside alectinib (150 mg/kg) in mice. Monitor plasma ALT, AST, IL-1β, and TNF-α levels, as well as liver SOD and MDA levels.[3]
Metabolite-driven toxicity Pharmacokinetic analysis: Investigate the metabolic profile of the ALK inhibitor in the specific animal model to identify potentially toxic metabolites.Conduct pharmacokinetic studies to measure the plasma and liver concentrations of the parent drug and its major metabolites.
Gastrointestinal (GI) Toxicity

Issue: Diarrhea, weight loss, and reduced food intake.

Potential Cause Troubleshooting Strategy Experimental Protocol
Direct irritation of the GI tract Proactive anti-diarrheal and anti-emetic treatment: Administer supportive care agents before the onset of severe symptoms.Proactive GI Management (Example with Ceritinib): Administer ondansetron (e.g., 1-2 mg/kg, subcutaneously) 30 minutes before ceritinib administration. For diarrhea, administer loperamide (e.g., 2 mg/kg, orally) as needed upon the first signs of loose stool.[4] Monitor stool consistency and body weight daily.
Drug formulation Optimize drug formulation: Encapsulating the drug in nanoparticles may alter its absorption profile and reduce direct contact with the GI mucosa.Develop and test different formulations, such as polymeric nanoparticles, and compare their efficacy and toxicity profiles with the standard formulation.[6]
Off-target effects on gut homeostasis Investigate mechanism: Explore the off-target effects of the ALK inhibitor on gut motility and mucosal integrity.Conduct in vitro studies on intestinal cell lines and in vivo studies to assess changes in gut permeability and inflammatory markers.
Cardiovascular Toxicity

Issue: Bradycardia (slow heart rate), QTc prolongation on electrocardiogram (ECG).

Potential Cause Troubleshooting Strategy Experimental Protocol
Direct effect on cardiac ion channels ECG Monitoring: Regularly monitor cardiac function using ECG.In anesthetized animals (e.g., beagles), perform continuous ECG monitoring before and after drug administration. Measure heart rate and QT interval. For QTc prolongation, correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's).[9]
Off-target kinase inhibition Dose-response assessment: Determine the dose at which cardiovascular effects become significant.Conduct a dose-escalation study and monitor cardiovascular parameters at each dose level to establish a dose-response relationship for cardiotoxicity.
Drug accumulation Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Correlate drug exposure with the observed cardiovascular effects.Measure plasma concentrations of the ALK inhibitor at the time of cardiovascular assessments to build a PK/PD model that can predict the risk of cardiotoxicity at different exposure levels.

III. Quantitative Data Summary

Table 1: Maximum Tolerated Doses (MTD) of ALK Inhibitors in Animal Models

Drug Animal Model Dose Key Toxicities Observed Reference
Crizotinib Pediatric Patients (combination therapy)215 mg/m²/dose BID (formulated capsules)Nausea, vomiting, ALT/AST elevation, diarrhea[10]
Crizotinib Beagle Dogs> 6 mg/kgEmesis, diarrhea[9]
Alectinib TH-MYCN Transgenic Mice25 mg/kg dailyNot specified in detail, well-tolerated at this dose for 3 days[11]
Ceritinib Human Patients (dose-limiting)≥ 400 mg dailyNausea, vomiting, diarrhea, dehydration, elevated ALT, hypophosphatemia[12]

Table 2: Effect of a Hepatoprotective Agent on Alectinib-Induced Hepatotoxicity in Mice

Treatment Group Plasma ALT (U/L) Plasma AST (U/L) Liver SOD (U/mgprot) Liver MDA (nmol/mgprot) Reference
Vehicle ~25~50~150~1.5[3]
Alectinib (150 mg/kg) ~125~200~75~3.0[3]
Alectinib + MgIG (25 mg/kg) ~50~100~125~2.0[3]

Note: Values are approximated from graphical data for illustrative purposes.

IV. Experimental Protocols

Detailed Protocol for Assessing Hepatotoxicity and Mitigation in Mice
  • Animal Model: Male ICR mice, 6-8 weeks old.

  • Groups (n=6-8 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • ALK inhibitor (e.g., Alectinib at 150 mg/kg, oral gavage, daily)

    • ALK inhibitor + Hepatoprotective agent (e.g., Alectinib at 150 mg/kg + MgIG at 25 mg/kg, intraperitoneal, daily)

  • Duration: 14 days.

  • Monitoring:

    • Daily: Body weight, food and water intake, clinical signs of toxicity.

    • End of study: Collect blood via cardiac puncture for serum biochemistry (ALT, AST, total bilirubin).

    • Euthanize animals and collect liver tissue. A portion should be fixed in 10% neutral buffered formalin for histopathology, and the remainder snap-frozen for analysis of oxidative stress markers (e.g., SOD, MDA).

  • Analysis:

    • Biochemical analysis of serum samples.

    • Histopathological evaluation of H&E stained liver sections.

    • Measurement of SOD activity and MDA levels in liver homogenates.

    • Statistical analysis to compare between groups.[3]

V. Visualizations

ALK_Inhibitor_Toxicity_Pathway cluster_drug ALK Inhibitor Administration cluster_toxicity Observed Toxicities cluster_mitigation Mitigation Strategies ALK_Inhibitor ALK Inhibitor (Crizotinib, Alectinib, Ceritinib) Hepatotoxicity Hepatotoxicity (Elevated ALT/AST) ALK_Inhibitor->Hepatotoxicity Off-target effects/ Metabolite toxicity GI_Toxicity Gastrointestinal Toxicity (Diarrhea, Nausea) ALK_Inhibitor->GI_Toxicity Direct irritation/ Off-target effects Cardiotoxicity Cardiovascular Toxicity (Bradycardia, QTc Prolongation) ALK_Inhibitor->Cardiotoxicity Ion channel effects/ Off-target kinase inhibition Formulation Optimized Formulation (e.g., Nanoparticles) ALK_Inhibitor->Formulation Reduces systemic exposure Dose_Reduction Dose Reduction/ Interruption Hepatotoxicity->Dose_Reduction Hepatoprotectants Co-administration of Hepatoprotective Agents Hepatotoxicity->Hepatoprotectants GI_Toxicity->Dose_Reduction Supportive_Care Proactive Supportive Care (Anti-emetics, Anti-diarrheals) GI_Toxicity->Supportive_Care Cardiotoxicity->Dose_Reduction Experimental_Workflow_Hepatotoxicity cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Select Animal Model (e.g., ICR Mice) Grouping Randomize into Groups (Vehicle, ALKi, ALKi + Protectant) Animal_Model->Grouping Dosing Daily Dosing (e.g., 14 days) Grouping->Dosing Monitoring Daily Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Blood_Collection Blood Collection (Serum Biochemistry) Dosing->Blood_Collection Monitoring->Blood_Collection Tissue_Harvest Liver Tissue Harvest Blood_Collection->Tissue_Harvest Histopathology Histopathology (H&E Staining) Tissue_Harvest->Histopathology Oxidative_Stress Oxidative Stress Markers (SOD, MDA) Tissue_Harvest->Oxidative_Stress

References

Technical Support Center: Alk-IN-12 Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alk-IN-12, a potent and orally active Anaplastic Lymphoma Kinase (ALK) inhibitor. This guide is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols by providing troubleshooting tips and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase.[1][2][3][4][5][6] In normal physiology, ALK plays a role in the development and function of the nervous system.[7] However, genetic alterations such as mutations or chromosomal rearrangements can lead to the production of an aberrant ALK protein that is constitutively active, driving uncontrolled cell growth and proliferation in certain cancers.[7] this compound functions by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its kinase activity and inhibiting downstream signaling pathways that promote cancer cell survival and division.[7]

Q2: What are the primary cellular targets of this compound?

The primary target of this compound is the ALK receptor tyrosine kinase. It has been shown to be a potent inhibitor with an IC50 of 0.18 nM against ALK.[1][5][6] In addition to ALK, this compound also exhibits inhibitory activity against Insulin-like Growth Factor 1 Receptor (IGF1R) and the Insulin Receptor (InsR) with IC50 values of 20.3 nM and 90.6 nM, respectively.[1][5][6]

Q3: In which cancer cell lines has this compound shown activity?

This compound has demonstrated effective inhibition of cell viability in the Karpas-299 anaplastic large cell lymphoma (ALCL) cell line, which expresses the NPM-ALK fusion protein, with a reported IC50 of 28.3 nM.[1][6]

Q4: What is the recommended solvent for preparing stock solutions of this compound?

For laboratory use, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[8] It is important to note that the final concentration of DMSO in cell culture media should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Researchers may encounter several challenges during their experiments with this compound. This guide provides solutions to common issues.

Problem Possible Cause Suggested Solution
Reduced or no inhibition of ALK phosphorylation 1. Compound degradation: Improper storage of this compound stock solution. 2. Insufficient concentration: The concentration of this compound used is too low to effectively inhibit ALK in the specific cell line. 3. Cell permeability issues: this compound may not be efficiently entering the cells.1. Store this compound stock solutions at -20°C or -80°C as recommended and avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. 3. While this compound is orally active, suggesting good cell permeability, incubation time may need to be optimized. Try increasing the pre-incubation time with the inhibitor before cell lysis.
Development of drug resistance in long-term studies 1. On-target resistance: Secondary mutations in the ALK kinase domain can prevent this compound from binding effectively.[9] 2. Bypass signaling: Activation of alternative signaling pathways that promote cell survival, independent of ALK.[10]1. Sequence the ALK kinase domain in resistant clones to identify potential mutations. Consider using a next-generation ALK inhibitor with activity against known resistance mutations. 2. Perform phosphoproteomic or western blot analysis to identify upregulated signaling pathways (e.g., EGFR, MET).[10] Combination therapy with an inhibitor targeting the identified bypass pathway may be effective.
Off-target effects observed 1. Inhibition of other kinases: this compound is known to inhibit IGF1R and InsR at higher concentrations.[1][5][6] 2. Non-specific cellular toxicity: At very high concentrations, the compound may induce toxicity through mechanisms unrelated to kinase inhibition.1. Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize off-target effects. 2. Include appropriate controls, such as a structurally related but inactive compound, to distinguish between specific and non-specific effects. Assess cell viability using multiple methods.
Variability in experimental results 1. Inconsistent compound concentration: Inaccurate pipetting or serial dilutions. 2. Cell culture conditions: Variations in cell density, passage number, or media composition. 3. Assay performance: Inconsistent incubation times or reagent quality.1. Calibrate pipettes regularly and prepare fresh dilutions for each experiment. 2. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities. 3. Standardize all assay steps, including incubation times and temperatures. Use high-quality reagents and follow the manufacturer's instructions for assay kits.

Experimental Protocols & Data

Quantitative Data Summary
Parameter Value Target/System
IC50 (Kinase Assay) 0.18 nMALK
IC50 (Kinase Assay) 20.3 nMIGF1R
IC50 (Kinase Assay) 90.6 nMInsR
IC50 (Cell Viability) 28.3 nMKarpas-299 (ALCL cell line)

Note: IC50 values are dependent on the specific assay conditions and may vary between different laboratories and experimental setups.

Key Experimental Methodologies

1. Cell Viability Assay (General Protocol using MTT)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Complete cell culture medium

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

2. Western Blot Analysis of ALK Signaling

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of ALK and its downstream targets.

  • Materials:

    • This compound stock solution

    • Cell culture dishes

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Plate cells and allow them to grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

ALK Signaling Pathway

ALK_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway cluster_JAK_STAT JAK/STAT Pathway Ligand Ligand (e.g., ALKAL) ALK_RTK ALK Receptor Tyrosine Kinase Ligand->ALK_RTK Binds and dimerizes P_ALK Phosphorylated ALK (Active) ALK_RTK->P_ALK Autophosphorylation GRB2_SOS GRB2/SOS P_ALK->GRB2_SOS PI3K PI3K P_ALK->PI3K JAK JAK P_ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->Nucleus STAT3 STAT3 JAK->STAT3 STAT3->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Alk_IN_12 This compound Alk_IN_12->P_ALK Inhibits

Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Testing this compound Efficacy

Experimental_Workflow start Start cell_culture Culture ALK-positive cancer cells (e.g., Karpas-299) start->cell_culture alk_treatment Treat cells with varying concentrations of this compound cell_culture->alk_treatment viability_assay Perform Cell Viability Assay (e.g., MTT) alk_treatment->viability_assay western_blot Perform Western Blot for ALK signaling proteins alk_treatment->western_blot data_analysis Analyze Data: - Calculate IC50 - Quantify protein phosphorylation viability_assay->data_analysis western_blot->data_analysis conclusion Draw conclusions on This compound efficacy data_analysis->conclusion

Caption: A standard workflow for evaluating the in vitro efficacy of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Experiment with this compound yields unexpected results check_inhibitor Is the inhibitor active? start->check_inhibitor check_cells Are the cells responsive? check_inhibitor->check_cells Yes inhibitor_bad Prepare fresh this compound stock and dilutions check_inhibitor->inhibitor_bad No check_assay Is the assay working correctly? check_cells->check_assay Yes cells_bad Check for resistance: - Sequence ALK gene - Assess bypass pathways check_cells->cells_bad No inhibitor_ok Inhibitor is active check_assay->inhibitor_ok Yes assay_bad Optimize assay parameters: - Reagent concentrations - Incubation times check_assay->assay_bad No inhibitor_bad->start Re-run experiment cells_ok Cells are responsive cells_bad->start Re-design experiment assay_ok Assay is working assay_bad->start Re-run experiment

Caption: A logical approach to troubleshooting common issues in this compound experiments.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Lorlatinib in ALK-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide was initially intended to compare the efficacy of Alk-IN-12 and lorlatinib. However, a comprehensive search for "this compound" did not yield any publicly available scientific data. Therefore, this guide has been broadened to provide a comparative analysis of lorlatinib with other clinically relevant anaplastic lymphoma kinase (ALK) inhibitors.

Introduction

Anaplastic lymphoma kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC).[1] The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with ALK-positive NSCLC.[2] Lorlatinib is a third-generation ALK inhibitor designed to be potent against a wide range of ALK resistance mutations that can emerge during treatment with earlier-generation inhibitors and to penetrate the blood-brain barrier to treat brain metastases.[3][4] This guide provides a detailed comparison of the efficacy of lorlatinib with other ALK inhibitors, supported by experimental data.

Mechanism of Action of ALK Inhibitors

ALK inhibitors are a class of targeted therapy drugs that function by competitively binding to the ATP-binding pocket of the ALK fusion protein.[5] This action blocks the downstream signaling pathways that promote the uncontrolled growth and survival of cancer cells.[6] The primary signaling cascades inhibited include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK Fusion Protein ALK Fusion Protein RAS RAS ALK Fusion Protein->RAS PI3K PI3K ALK Fusion Protein->PI3K JAK JAK ALK Fusion Protein->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Transcription STAT STAT JAK->STAT STAT->Gene Transcription Cell Proliferation, Survival Cell Proliferation, Survival Gene Transcription->Cell Proliferation, Survival

ALK Signaling Pathway

Comparative Efficacy Data

The efficacy of ALK inhibitors is often evaluated based on their half-maximal inhibitory concentration (IC50) in enzymatic and cell-based assays, as well as clinical endpoints such as progression-free survival (PFS) and objective response rate (ORR) in clinical trials.

In Vitro Potency of Lorlatinib

Lorlatinib demonstrates high potency against wild-type ALK and a broad spectrum of known ALK resistance mutations.

TargetIC50 (nM)
Wild-type ALK<0.07 (Ki)
ALK L1196M0.7 (Ki)
EML4-ALK15-43
EML4-ALK G1269A14-80
EML4-ALK I1151Tins38-50
EML4-ALK G1202R77-113
ROS1<0.025 (Ki)
Data from MedChemExpress and Selleck Chemicals.[5][7]
Clinical Efficacy of Lorlatinib vs. Other ALK Inhibitors

Clinical trials have established the superior efficacy of lorlatinib, particularly in the first-line setting and in patients with brain metastases.

ALK InhibitorGenerationMedian PFS (First-Line)HR vs. Crizotinib (PFS)Intracranial ORR (Baseline CNS Mets)
Lorlatinib ThirdNot Reached (5-year PFS rate of 60%)0.2882%
Alectinib Second34.8 months0.4781%
Brigatinib Second24.0 months0.4978%
Ceritinib Second16.6 months0.5573%
Crizotinib First10.9 months-50%
Data compiled from multiple sources and network meta-analyses.[8][9][10]

Experimental Protocols

The evaluation of ALK inhibitor efficacy involves a series of preclinical and clinical studies.

In Vitro Kinase and Cell-Based Assays

Objective: To determine the inhibitory activity of the compound against ALK kinase and its effect on the proliferation of ALK-positive cancer cell lines.

Methodology:

  • Kinase Assays: Recombinant ALK kinase domain proteins (wild-type and mutant forms) are used. The assay measures the phosphorylation of a peptide substrate in the presence of the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

  • Cell Viability Assays: ALK-positive cancer cell lines (e.g., H3122, STE-1) are cultured in the presence of varying concentrations of the ALK inhibitor for a set period (e.g., 72 hours). Cell viability is assessed using methods like the CellTiter-Glo assay, and IC50 values for cell growth inhibition are determined.

Experimental_Workflow Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay Cell-Based Proliferation Assay Cell-Based Proliferation Assay In Vitro Kinase Assay->Cell-Based Proliferation Assay In Vivo Xenograft Model In Vivo Xenograft Model Cell-Based Proliferation Assay->In Vivo Xenograft Model Clinical Trials Clinical Trials In Vivo Xenograft Model->Clinical Trials Data Analysis Data Analysis Clinical Trials->Data Analysis End End Data Analysis->End

Drug Development Workflow
In Vivo Xenograft Models

Objective: To evaluate the anti-tumor activity of the ALK inhibitor in a living organism.

Methodology:

  • Human ALK-positive cancer cells are implanted into immunodeficient mice.

  • Once tumors are established, mice are treated with the ALK inhibitor or a vehicle control.

  • Tumor growth is monitored over time, and at the end of the study, tumors are excised and may be analyzed for pharmacodynamic markers (e.g., inhibition of ALK phosphorylation).

Clinical Trials

Objective: To assess the safety and efficacy of the ALK inhibitor in patients with ALK-positive NSCLC.

Methodology:

  • Phase I: To determine the recommended dose and assess safety.

  • Phase II: To evaluate the efficacy (e.g., ORR) in a specific patient population.

  • Phase III: To compare the new drug against the standard of care in a large, randomized trial, with primary endpoints often being PFS and overall survival (OS).

Resistance to Lorlatinib

Despite the high efficacy of lorlatinib, acquired resistance can still develop. Mechanisms of resistance include on-target ALK compound mutations (the presence of two or more mutations in the ALK kinase domain) and off-target mechanisms, such as the activation of bypass signaling pathways (e.g., MET, EGFR).[3]

Conclusion

Lorlatinib is a highly potent, third-generation ALK inhibitor with significant efficacy in treatment-naïve and previously treated patients with ALK-positive NSCLC.[8][9] Its broad activity against ALK resistance mutations and excellent central nervous system penetration make it a critical therapeutic option.[4] While direct comparative data for "this compound" is unavailable, the extensive clinical data for lorlatinib solidifies its position as a leading agent in the management of ALK-rearranged lung cancer. Future research will continue to focus on strategies to overcome lorlatinib resistance and further improve outcomes for this patient population.

References

A Head-to-Head Comparison of ALK Inhibitors: Focus on Lorlatinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the third-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, Lorlatinib, with earlier-generation ALK inhibitors. The comparison is supported by experimental data on biochemical potency, clinical efficacy, and resistance profiles.

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements (e.g., EML4-ALK), acts as a potent oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with ALK-positive malignancies. This guide will focus on a comparative analysis of Lorlatinib, a third-generation ALK inhibitor, against its predecessors, including the first-generation inhibitor Crizotinib and second-generation inhibitors such as Alectinib, Brigatinib, and Ceritinib.

Biochemical Potency Against Wild-Type and Mutant ALK

A key differentiator among ALK inhibitors is their potency against not only the wild-type ALK fusion protein but also against a spectrum of resistance mutations that emerge during treatment. Lorlatinib was specifically designed to be active against most known ALK resistance mutations that confer resistance to first- and second-generation TKIs.

The following table summarizes the 50% inhibitory concentration (IC50) values of various ALK inhibitors against cellular ALK phosphorylation in Ba/F3 cells engineered to express different ALK variants. Lower IC50 values indicate greater potency.

ALK VariantCrizotinib IC50 (nM)Ceritinib IC50 (nM)Alectinib IC50 (nM)Brigatinib IC50 (nM)Lorlatinib IC50 (nM)
Wild-Type EML4-ALK 242018134
L1196M (Gatekeeper) 12025274916
G1269A 331015206
I1171T 8025103012
F1174C 15015354515
G1202R >1000>1000>100020049.9
C1156Y 18030406020
I1171S + G1269A (Compound) 531.420.0412.79.74552.6

Data compiled from multiple sources.[1][2][3]

As the data indicates, Lorlatinib demonstrates potent activity against a wide range of ALK mutations, including the highly resistant G1202R mutation, which is a common mechanism of resistance to second-generation ALK inhibitors.[1][3] Interestingly, for the compound mutation I1171S + G1269A, Ceritinib and Brigatinib show very low IC50 values, suggesting potential efficacy in this specific resistance setting.[2]

Kinase Selectivity Profile

While potent inhibition of the target kinase is crucial, the selectivity of an inhibitor across the human kinome is a critical determinant of its safety profile. Off-target inhibition can lead to undesirable side effects. Lorlatinib was designed to be a highly selective ALK and ROS1 inhibitor. Preclinical studies have shown that Lorlatinib is more potent than first- and second-generation TKIs against nonmutant ALK and most known ALK resistance mutations.[4]

Clinical Efficacy: The CROWN Study

The phase 3 CROWN clinical trial provides the most robust head-to-head comparison of a third-generation ALK inhibitor with a first-generation inhibitor in the first-line treatment of advanced ALK-positive NSCLC.

Efficacy EndpointLorlatinibCrizotinibHazard Ratio (95% CI)
Progression-Free Survival (PFS) Not Reached9.1 months0.19 (0.13 - 0.27)
5-Year PFS Rate 60%8%
Objective Response Rate (ORR) 76%58%
Intracranial ORR (in patients with baseline brain metastases) 82%23%
Time to Intracranial Progression Not Reached16.6 months0.07 (0.03 - 0.17)

Data from the 5-year follow-up of the CROWN study.[5][6]

The results from the CROWN study demonstrate a statistically significant and clinically meaningful improvement in progression-free survival for patients treated with Lorlatinib compared to Crizotinib.[5][6] After five years of follow-up, 60% of patients in the Lorlatinib group were alive without disease progression, compared to just 8% in the Crizotinib group.[5][7] Furthermore, Lorlatinib showed remarkable efficacy in preventing and treating brain metastases, a common site of disease progression in ALK-positive NSCLC.[5][7]

Network meta-analyses have also been conducted to indirectly compare Lorlatinib with second-generation ALK inhibitors. These analyses suggest that Lorlatinib has a high probability of yielding the most favorable PFS compared to Alectinib and Brigatinib in the first-line setting.[8][9][10][11][12]

Experimental Protocols

Biochemical Kinase Assay (General Protocol)

Biochemical assays are crucial for determining the direct inhibitory activity of a compound against a purified kinase.

  • Reagents and Materials : Recombinant ALK kinase domain, biotinylated peptide substrate, ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), and the ALK inhibitors to be tested.

  • Procedure :

    • The ALK inhibitors are serially diluted to various concentrations.

    • The recombinant ALK enzyme is incubated with the inhibitors in the kinase assay buffer.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Detection : Detection methods can vary, including radiometric assays that measure the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into the substrate, or non-radiometric methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure ATP consumption.

  • Data Analysis : The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based ALK Phosphorylation Assay

This assay measures the ability of an inhibitor to block ALK autophosphorylation within a cellular context.

  • Cell Lines : Ba/F3 cells, a murine pro-B cell line that is dependent on cytokine signaling for survival, are engineered to express the EML4-ALK fusion protein or its mutated variants. These cells become cytokine-independent due to the constitutive ALK signaling.

  • Procedure :

    • The engineered Ba/F3 cells are seeded in multi-well plates.

    • The cells are treated with serial dilutions of the ALK inhibitors for a defined period (e.g., 2-4 hours).

    • Following treatment, the cells are lysed to extract proteins.

  • Detection : The level of ALK phosphorylation is determined by Western blotting or ELISA using an antibody specific for phosphorylated ALK (e.g., anti-phospho-ALK Tyr1604). Total ALK levels are also measured as a loading control.

  • Data Analysis : The intensity of the phosphorylated ALK signal is quantified and normalized to the total ALK signal. The IC50 values are determined by plotting the percentage of inhibition of ALK phosphorylation against the inhibitor concentration.[3]

Cell Viability Assay

Cell viability assays assess the cytotoxic or cytostatic effects of the inhibitors on cancer cells that are dependent on ALK signaling.

  • Cell Lines : ALK-positive cancer cell lines (e.g., H3122, STE-1) or the engineered Ba/F3 cells.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the ALK inhibitors for a prolonged period (e.g., 72 hours).

  • Detection : Cell viability is measured using various methods:

    • MTT/XTT/MTS assays : These colorimetric assays measure the metabolic activity of viable cells, which reduces a tetrazolium salt to a colored formazan product.

    • ATP-based assays (e.g., CellTiter-Glo) : This luminescent assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis : The signal (absorbance or luminescence) is proportional to the number of viable cells. The IC50 values are calculated by plotting the percentage of cell viability against the inhibitor concentration.[2]

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) PLCg PLCγ ALK->PLCg PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Grb2_SOS Grb2/SOS ALK->Grb2_SOS AKT AKT PI3K->AKT STAT STAT JAK->STAT Ras Ras Grb2_SOS->Ras mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT->Transcription Raf Raf Ras->Raf mTOR->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Simplified ALK signaling pathway in cancer.

Experimental_Workflow cluster_workflow Cell-Based IC50 Determination Workflow start Seed ALK-dependent cells in 96-well plates treatment Treat with serial dilutions of ALK inhibitors start->treatment incubation Incubate for 72 hours treatment->incubation assay Add viability reagent (e.g., MTT, CellTiter-Glo) incubation->assay read Measure absorbance or luminescence assay->read analysis Calculate IC50 values using dose-response curves read->analysis

Caption: A typical experimental workflow for determining IC50 values.

References

A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Synergistic Effects of Anaplastic Lymphoma Kinase (ALK) Inhibitors with Chemotherapy

Disclaimer: This guide provides a comparative analysis of the synergistic effects of various Anaplastic Lymphoma Kinase (ALK) inhibitors with chemotherapy based on available scientific literature. The specific compound "Alk-IN-12" did not yield any results in a comprehensive search of published studies, suggesting it may be a proprietary, novel, or placeholder designation. The data presented herein pertains to established ALK inhibitors and their combinations with standard chemotherapeutic agents.

The combination of ALK inhibitors with traditional chemotherapy is a promising strategy in cancer therapy, particularly for ALK-positive non-small cell lung cancer (NSCLC). This approach aims to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce dosages to minimize toxicity. This guide summarizes key experimental findings and methodologies to inform further research and drug development in this area.

Quantitative Data Summary

The synergistic effects of combining ALK inhibitors with chemotherapy are often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

ALK Inhibitor Chemotherapeutic Agent Cell Line(s) Assay Type Combination Effect (CI Value) Key Findings Reference
AlectinibPemetrexedH3122, H2228, DFCI032 (ALK+ NSCLC)Short-term viabilitySynergisticThe combination showed synergistic effects in short-term exposure.[1]
AlectinibCisplatinH3122, H2228, DFCI032 (ALK+ NSCLC)Short-term viabilityAntagonisticThe combination demonstrated antagonistic effects in short-term exposure.[1]
AlectinibCisplatinH3122, H2228, DFCI032 (ALK+ NSCLC)Long-term colony formationSynergisticIn long-term experiments, the combination of cisplatin and the TKI was synergistic in all cell lines.[1]
CrizotinibDoxorubicin, Vincristine, Cyclophosphamide (CHO)Karpas-299, SUP-M2, SU-DHL-1 (ALK+ ALCL)Proliferation AssaySynergistic (CI < 1)Combined treatments significantly inhibited cell growth compared to single agents.[2]
CrizotinibPemetrexed/PlatinumALK-positive NSCLC patientsRetrospective clinical studyEnhanced Progression-Free Survival (PFS)Patients receiving chemotherapy in combination with an ALK TKI had a longer PFS (median 7.7 months vs 3.6 months).[3]

Experimental Protocols

Cell Viability and Synergy Assessment (In Vitro)

Objective: To determine the cytotoxic effects of single-agent and combination treatments and to quantify the synergy of the drug interactions.

Methodology:

  • Cell Culture: ALK-positive cancer cell lines (e.g., H3122, H2228 for NSCLC; Karpas-299 for Anaplastic Large Cell Lymphoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: ALK inhibitors (e.g., Alectinib, Crizotinib) and chemotherapeutic agents (e.g., Cisplatin, Pemetrexed) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations for treatment.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with the ALK inhibitor alone, the chemotherapeutic agent alone, or a combination of both at various concentrations.

  • Viability Assay: After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial ATP-based luminescence assay (e.g., CellTiter-Glo®). Absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is calculated. The synergistic interaction between the two drugs is determined by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 is indicative of a synergistic effect[2].

Apoptosis Assay

Objective: To evaluate the induction of apoptosis by single-agent and combination treatments.

Methodology:

  • Cell Treatment: Cells are treated with the ALK inhibitor, chemotherapy, or their combination for a specified time (e.g., 48 or 72 hours).

  • Apoptosis Staining: Apoptosis can be assessed by various methods:

    • Annexin V/Propidium Iodide (PI) Staining: Cells are harvested, washed, and stained with fluorescently labeled Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells).

    • Caspase Activity Assay: The activity of key apoptotic enzymes like caspase-3 and caspase-7 can be measured using a luminogenic or fluorogenic substrate.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells in each treatment group. An increase in the apoptotic cell population in the combination treatment compared to single agents suggests a synergistic effect on apoptosis induction[1].

In Vivo Tumor Xenograft Studies

Objective: To assess the in vivo efficacy of the combination therapy on tumor growth.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: ALK-positive cancer cells are injected subcutaneously into the flanks of the mice. Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Once tumors reach a certain volume, mice are randomized into different treatment groups: vehicle control, ALK inhibitor alone, chemotherapy alone, and the combination of both. Drugs are administered via an appropriate route (e.g., oral gavage for the ALK inhibitor, intraperitoneal injection for chemotherapy) according to a predetermined schedule and dosage.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predefined size, or at a set time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting). A significant reduction in tumor growth in the combination group compared to single-agent groups indicates in vivo synergy.

Visualizations

Signaling Pathways

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: Simplified ALK signaling pathway leading to cancer cell proliferation and survival.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture ALK+ Cancer Cell Lines Treatment Single Agent & Combination Treatment Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Synergy Synergy Analysis (Combination Index) Viability->Synergy Xenograft Tumor Xenograft Model Synergy->Xenograft Promising Combinations InVivo_Treatment Systemic Treatment Administration Xenograft->InVivo_Treatment Tumor_Growth Tumor Growth Measurement InVivo_Treatment->Tumor_Growth Efficacy Evaluation of Antitumor Efficacy Tumor_Growth->Efficacy

Caption: General workflow for evaluating the synergistic effects of ALK inhibitors and chemotherapy.

References

Independent Verification of Kinase Inhibitor Mechanisms: A Comparative Guide to Anaplastic Lymphoma Kinase (ALK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Alk-IN-12"

Initial searches for a specific Anaplastic Lymphoma Kinase (ALK) inhibitor designated "this compound" did not yield any publicly available data within scientific literature or drug development databases. This may indicate that "this compound" is an internal development name, a compound in very early preclinical stages, or a designation not yet disclosed in public forums. Consequently, a direct comparative analysis of this compound is not feasible at this time.

This guide, therefore, provides a comprehensive comparison of well-characterized and clinically relevant ALK inhibitors, offering a framework for the independent verification of any novel ALK inhibitor's mechanism of action. The methodologies and comparative data presented herein can serve as a benchmark for evaluating new chemical entities targeting the ALK signaling pathway.

Introduction to ALK as a Therapeutic Target

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the central and peripheral nervous systems. In several cancers, most notably in a subset of non-small cell lung cancer (NSCLC), chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK), resulting in constitutive activation of the ALK kinase domain.[1][2] This aberrant signaling drives tumor cell proliferation, survival, and metastasis.[2] Consequently, inhibiting the kinase activity of the ALK fusion protein is a validated therapeutic strategy.[1][3]

The ALK Signaling Pathway

The constitutively active ALK fusion protein activates several downstream signaling pathways, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cancer cell growth and survival. The following diagram illustrates the central role of the ALK fusion protein in oncogenic signaling.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK Fusion Protein ALK Fusion Protein GRB2/SOS GRB2/SOS ALK Fusion Protein->GRB2/SOS PI3K PI3K ALK Fusion Protein->PI3K JAK JAK ALK Fusion Protein->JAK RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Factors STAT3 STAT3 JAK->STAT3 STAT3->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival, Angiogenesis

Caption: ALK Fusion Protein Signaling Pathways.

Comparison of ALK Inhibitors

Several generations of ALK inhibitors have been developed, each with improved potency, selectivity, and ability to overcome resistance mechanisms.

InhibitorGenerationIC50 (ALK) (nM)Fold Selectivity vs. METCNS PenetrationCommon Resistance Mutations
Crizotinib 1st~251PoorL1196M, G1269A
Ceritinib 2nd~0.2>100ModerateG1202R, F1174C
Alectinib 2nd~1.9>1000GoodG1202R, I1171N
Brigatinib 2nd~0.6>100GoodG1202R
Lorlatinib 3rd~0.07>100ExcellentBroad activity against known mutations

Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from multiple sources for comparative purposes.

Experimental Protocols for Independent Verification

To independently verify the mechanism of a novel ALK inhibitor, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of the compound against the ALK kinase domain.

Methodology:

  • Reagents: Recombinant human ALK kinase domain, ATP, a suitable substrate (e.g., a synthetic peptide), and the test inhibitor.

  • Procedure:

    • The ALK enzyme is incubated with varying concentrations of the inhibitor.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Cellular Phospho-ALK Assay

Objective: To assess the inhibitor's ability to block ALK autophosphorylation in a cellular context.

Methodology:

  • Cell Line: A human cancer cell line endogenously expressing an ALK fusion protein (e.g., H3122 or Karpas-299).

  • Procedure:

    • Cells are treated with a range of concentrations of the inhibitor for a specified time.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (Western blotting).

    • The membrane is probed with primary antibodies specific for phosphorylated ALK (p-ALK) and total ALK.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

  • Data Analysis: The band intensities for p-ALK are normalized to total ALK to determine the extent of inhibition at each concentration.

Cell Viability/Proliferation Assay

Objective: To evaluate the effect of the inhibitor on the viability and proliferation of ALK-dependent cancer cells.

Methodology:

  • Cell Line: ALK-positive cancer cell line (e.g., H3122) and an ALK-negative control cell line.

  • Procedure:

    • Cells are seeded in 96-well plates and treated with increasing concentrations of the inhibitor.

    • After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric (e.g., MTT or WST-1) or luminescence-based (e.g., CellTiter-Glo) assay.

  • Data Analysis: The results are used to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).

Experimental Workflow

The following diagram outlines a typical workflow for the initial characterization of a novel ALK inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_downstream Downstream Analysis Kinase Assay Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Phospho-ALK Western Blot Phospho-ALK Western Blot IC50 Determination->Phospho-ALK Western Blot Cell Viability Assay Cell Viability Assay Phospho-ALK Western Blot->Cell Viability Assay Target Engagement Assay Target Engagement Assay Cell Viability Assay->Target Engagement Assay Selectivity Profiling Selectivity Profiling Target Engagement Assay->Selectivity Profiling Resistance Mutation Profiling Resistance Mutation Profiling Selectivity Profiling->Resistance Mutation Profiling In Vivo Efficacy Studies In Vivo Efficacy Studies Resistance Mutation Profiling->In Vivo Efficacy Studies

Caption: Workflow for ALK Inhibitor Characterization.

Off-Target Effects and Selectivity Profiling

A crucial aspect of inhibitor verification is to assess its selectivity. While potent on-target activity is desired, inhibition of other kinases can lead to off-target toxicities.

Experimental Approach: Kinome Scanning

  • Methodology: The inhibitor is screened against a large panel of recombinant kinases (e.g., the DiscoverX KINOMEscan™ platform). The binding affinity or enzymatic inhibition for each kinase is determined.

  • Data Presentation: The results are often visualized as a "tree spot" diagram, where the size and color of the circle on a phylogenetic tree of the human kinome represent the binding affinity. This provides a clear visual representation of the inhibitor's selectivity profile.

By following these experimental protocols and comparative analyses, researchers can independently verify the mechanism of action of novel ALK inhibitors and benchmark their performance against existing therapies. This rigorous approach is fundamental to the development of more effective and safer targeted cancer therapeutics.

References

Navigating Crizotinib Resistance: A Comparative Guide to Next-Generation ALK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the challenge of acquired resistance to crizotinib in anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), this guide offers a comparative overview of the efficacy of next-generation ALK inhibitors. We present supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Acquired resistance to the first-generation ALK inhibitor crizotinib represents a significant clinical hurdle. Resistance mechanisms are broadly categorized into two groups: on-target alterations, which involve secondary mutations within the ALK kinase domain or ALK gene amplification, and off-target mechanisms, which include the activation of bypass signaling pathways. This guide focuses on the efficacy of second and third-generation ALK inhibitors—Alectinib, Brigatinib, Ceritinib, and Lorlatinib—in overcoming these resistance mechanisms, with a particular focus on their activity against common ALK mutations.

In Vitro Efficacy Against Crizotinib-Resistant ALK Mutations

The potency of next-generation ALK inhibitors against various crizotinib-resistant mutations has been extensively evaluated in cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds. The following table summarizes the IC50 values of Alectinib, Brigatinib, Ceritinib, and Lorlatinib against wild-type EML4-ALK and several clinically relevant crizotinib-resistant ALK mutations in Ba/F3 cells, a common model for such studies.

ALK VariantCrizotinib IC50 (nM)Alectinib IC50 (nM)Brigatinib IC50 (nM)Ceritinib IC50 (nM)Lorlatinib IC50 (nM)
Wild-Type EML4-ALK 1021614227
L1196M (Gatekeeper) >100027264618
G1269A >100020234110
I1171T >1000120446823
S1206Y >100024335416
G1202R >1000184196>100049.9

In Vivo Efficacy in Crizotinib-Resistant Xenograft Models

The antitumor activity of these inhibitors has also been validated in preclinical in vivo models. The following table provides a summary of the observed efficacy of Ceritinib and Brigatinib in xenograft models of crizotinib-resistant NSCLC. While direct head-to-head comparative studies are limited, the available data demonstrate significant tumor growth inhibition.

InhibitorXenograft ModelDosingOutcome
Ceritinib H2228 (Crizotinib-resistant)25-50 mg/kg, dailyStronger antitumor suppression and longer duration of response compared to crizotinib.[1]
Brigatinib Karpas-299 (ALK+ ALCL) & H2228 (NSCLC)10-50 mg/kg, dailyDose-dependent inhibition of tumor growth.[2]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the ALK signaling pathway, mechanisms of crizotinib resistance, and a typical workflow for evaluating next-generation ALK inhibitors.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription

ALK Signaling Pathway

Crizotinib_Resistance cluster_mechanisms Resistance Mechanisms Crizotinib_Sensitive Crizotinib Sensitive ALK+ NSCLC Crizotinib_Treatment Crizotinib Treatment Crizotinib_Sensitive->Crizotinib_Treatment Acquired_Resistance Acquired Resistance Crizotinib_Treatment->Acquired_Resistance On_Target On-Target (ALK-Dependent) Acquired_Resistance->On_Target Off_Target Off-Target (ALK-Independent) Acquired_Resistance->Off_Target Secondary_Mutations Secondary ALK Mutations (e.g., L1196M, G1202R) On_Target->Secondary_Mutations ALK_Amplification ALK Gene Amplification On_Target->ALK_Amplification Bypass_Pathways Bypass Pathway Activation (e.g., EGFR, MET) Off_Target->Bypass_Pathways

Mechanisms of Crizotinib Resistance

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Crizotinib-Resistant Cell Lines (e.g., H3122-CR) IC50_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine IC50 Cell_Lines->IC50_Assay Western_Blot Western Blot (ALK Signaling Pathway) Cell_Lines->Western_Blot Xenograft Establish Xenograft Model (e.g., subcutaneous injection) IC50_Assay->Xenograft Promising Candidates Treatment Treat with Next-Gen ALK Inhibitor Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Efficacy_Analysis Analyze Efficacy (Tumor Growth Inhibition) Tumor_Measurement->Efficacy_Analysis

Experimental Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of ALK inhibitors.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of ALK inhibitors on crizotinib-resistant cell lines.

Materials:

  • Crizotinib-resistant NSCLC cell lines (e.g., H3122-CR)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • ALK inhibitors (Alectinib, Brigatinib, Ceritinib, Lorlatinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the ALK inhibitors in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Western Blot for ALK Signaling Pathway

This protocol is for assessing the inhibition of ALK phosphorylation and downstream signaling pathways.

Materials:

  • Crizotinib-resistant NSCLC cell lines

  • ALK inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with ALK inhibitors at various concentrations for a specified time (e.g., 6 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Model

This protocol outlines the establishment and use of a subcutaneous xenograft model to evaluate the in vivo efficacy of ALK inhibitors.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Crizotinib-resistant NSCLC cell line

  • Matrigel (optional)

  • ALK inhibitor formulated for oral gavage

  • Calipers

Procedure:

  • Harvest and resuspend crizotinib-resistant cells in a mixture of sterile PBS and Matrigel (optional).

  • Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the ALK inhibitor or vehicle control to the respective groups daily via oral gavage.

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as a measure of toxicity.

  • Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

The development of next-generation ALK inhibitors has significantly advanced the treatment landscape for ALK-positive NSCLC, particularly for patients who have developed resistance to crizotinib. Alectinib, Brigatinib, Ceritinib, and Lorlatinib have all demonstrated potent activity against a range of crizotinib-resistant ALK mutations in both in vitro and in vivo models. Lorlatinib, a third-generation inhibitor, shows particular promise in overcoming the highly resistant G1202R mutation. The choice of a subsequent ALK inhibitor may be guided by the specific resistance mechanism identified in a patient's tumor. The experimental data and protocols provided in this guide serve as a valuable resource for researchers working to further understand and overcome crizotinib resistance in ALK-positive NSCLC.

References

comparative analysis of Alk-IN-12 toxicity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Toxicity Profiles of Anaplastic Lymphoma Kinase (ALK) Inhibitors

A note on "Alk-IN-12"

Comprehensive searches for toxicity data on a compound specifically named "this compound" did not yield any publicly available information. This suggests that "this compound" may be a preclinical compound, a research chemical not yet extensively characterized in published literature, or a potential misnomer. Therefore, this guide provides a comparative analysis of the toxicity profiles of several well-established, clinically approved ALK inhibitors: Crizotinib, Ceritinib, Alectinib, Brigatinib, and Lorlatinib. These compounds represent different generations of ALK inhibitors and offer a valuable comparative framework for researchers, scientists, and drug development professionals.

Introduction

Anaplastic lymphoma kinase (ALK) has emerged as a critical therapeutic target in various cancers, most notably in non-small cell lung cancer (NSCLC). The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with ALK-rearranged tumors. However, despite their efficacy, these inhibitors are associated with a range of toxicities that can impact patient quality of life and treatment adherence. Understanding the comparative toxicity profiles of different ALK inhibitors is crucial for managing adverse events and optimizing therapeutic strategies. This guide provides a detailed comparison of the toxicities associated with five prominent ALK inhibitors, supported by experimental data and methodologies.

Data Presentation: Comparative Toxicity of ALK Inhibitors

The following table summarizes the common and serious adverse events associated with Crizotinib, Ceritinib, Alectinib, Brigatinib, and Lorlatinib based on clinical trial data. It is important to note that the incidence of adverse events can vary depending on the patient population and study design.

Adverse Event ClassCrizotinibCeritinibAlectinibBrigatinibLorlatinib
Gastrointestinal Nausea, diarrhea, vomiting, constipation[1][2][3][4]Diarrhea, nausea, vomiting, abdominal pain[5][6]Constipation, nausea, diarrhea[7][8]Nausea, diarrhea, vomiting[9]Diarrhea, nausea, constipation[10][11][12][13]
Hepatotoxicity Elevated transaminases[1][14]Elevated transaminases[5][15]Hepatotoxicity, elevated bilirubin[7][8]Elevated transaminases[16]Elevated transaminases
Pulmonary Interstitial lung disease (ILD)/Pneumonitis[1]ILD/Pneumonitis[5]ILD/Pneumonitis[7][17]ILD/PneumonitisILD/Pneumonitis[12]
Cardiovascular QT interval prolongation, bradycardia[1][2][3]QT interval prolongation, bradycardia[5]Bradycardia, edema[7][18][19]Hypertension, bradycardiaEdema, hypercholesterolemia, hypertriglyceridemia[10][11][12][13]
Neurological Vision disorders, dizziness, neuropathy[1][2]Headache, fatigueFatigue, myalgia, headache[7][8]Headache, fatigue, dizzinessPeripheral neuropathy, cognitive effects, mood effects[10][11][12][13][20]
Renal Renal cysts, elevated creatinine[1]Renal impairment[7]
Musculoskeletal Myalgia, increased creatine phosphokinase[7][8]Arthralgia, myalgiaArthralgia
Other Fatigue, decreased appetite, edema[1]Fatigue, decreased appetiteAnemia, rash[7]Rash, cough, pyrexiaWeight gain, fatigue[11]

Experimental Protocols

The assessment of toxicity for ALK inhibitors involves a range of in vitro and in vivo studies. Below are detailed methodologies for key experiments commonly cited in preclinical toxicity profiling.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][5][7][10][21]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][10] The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[1]

    • Compound Treatment: Add varying concentrations of the ALK inhibitor to the wells and incubate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[1][7]

    • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.[7][10]

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ (half-maximal inhibitory concentration) value is then determined.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method to quantify cytotoxicity by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[22][11][14]

  • Principle: LDH is a stable enzyme present in the cytosol of all cells. When the cell membrane is compromised, LDH is released into the culture medium. The amount of LDH in the supernatant is proportional to the number of lysed cells.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes. Carefully collect the supernatant from each well without disturbing the cell layer.

    • LDH Reaction: Transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Stop Reaction and Absorbance Measurement: Add a stop solution to each well and measure the absorbance at a specific wavelength (e.g., 490 nm).[12][14]

    • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of a positive control (cells lysed with a detergent like Triton X-100) and a negative control (untreated cells).

In Vivo Toxicity Studies

Preclinical in vivo studies, typically in rodent models, are essential to evaluate the systemic toxicity of ALK inhibitors.

  • Acute Toxicity Study (LD₅₀ Determination):

    • Animal Model: Use a suitable animal model, such as mice or rats.

    • Dose Administration: Administer single, escalating doses of the ALK inhibitor to different groups of animals via a relevant route (e.g., oral gavage, intravenous injection).

    • Observation: Observe the animals for a defined period (e.g., 14 days) for signs of toxicity and mortality.

    • LD₅₀ Calculation: The LD₅₀ (lethal dose, 50%) is the statistically estimated dose that is expected to be lethal to 50% of the animals in the tested population.

  • Repeat-Dose Toxicity Study:

    • Animal Model and Dosing: Administer the ALK inhibitor daily to different groups of animals at various dose levels for a specified duration (e.g., 28 or 90 days).

    • Monitoring: Regularly monitor the animals for clinical signs of toxicity, body weight changes, and food and water consumption.

    • Clinical Pathology: Collect blood and urine samples at specified intervals for hematology and clinical chemistry analysis.

    • Histopathology: At the end of the study, perform a complete necropsy and collect major organs and tissues for histopathological examination to identify any treatment-related changes.

Mandatory Visualization

ALK Signaling Pathway

The following diagram illustrates the major signaling pathways downstream of ALK that are targeted by ALK inhibitors. Constitutive activation of ALK, often through fusion events like EML4-ALK, leads to the activation of several key pathways that promote cell proliferation, survival, and differentiation.[2][6][8][13][16][17][18][19][23]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS SHC/GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription PLCg->Transcription

Caption: Simplified ALK signaling pathways leading to cancer cell proliferation and survival.

Experimental Workflow: In Vitro Cytotoxicity Assay (MTT)

The following diagram outlines the typical workflow for assessing the cytotoxicity of an ALK inhibitor using the MTT assay.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_inhibitor Add ALK inhibitor (various concentrations) seed_cells->add_inhibitor incubate1 Incubate (24-72h) add_inhibitor->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 add_solubilizer Add solubilization solution incubate2->add_solubilizer measure_absorbance Measure absorbance (570 nm) add_solubilizer->measure_absorbance analyze_data Analyze data (Calculate IC50) measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of an ALK inhibitor using the MTT assay.

Conclusion

The development of ALK inhibitors has significantly improved outcomes for patients with ALK-positive malignancies. However, these agents are associated with a diverse range of toxicities that require careful management. This guide provides a comparative overview of the toxicity profiles of five key ALK inhibitors, along with standardized protocols for assessing cytotoxicity. A thorough understanding of these toxicities and the methods used to evaluate them is essential for the continued development of safer and more effective ALK-targeted therapies. Researchers and clinicians must consider the unique toxicity profile of each inhibitor in the context of individual patient characteristics to optimize treatment and minimize adverse events.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Alk-IN-12

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Alk-IN-12, a potent anaplastic lymphoma kinase (ALK) inhibitor, requires meticulous disposal procedures due to its potential biological activity. This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated waste, promoting a culture of safety and operational excellence.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE) is non-negotiable when handling this compound.

Essential Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses or goggles are mandatory to protect from splashes.

  • Lab Coat: A lab coat must be worn to protect skin and clothing.

In the event of accidental exposure, immediate action is necessary. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

This compound Waste Segregation and Disposal Plan

Proper segregation of waste is the cornerstone of a safe disposal plan. This compound and materials contaminated with it should be treated as hazardous chemical waste. Under no circumstances should this waste be disposed of in general trash or down the drain.

All waste generated from experiments involving this compound must be collected in designated, properly labeled, and sealed hazardous waste containers. These containers should be stored in a well-ventilated, secure area away from incompatible materials until they are collected by a licensed hazardous waste disposal service.

Below is a summary of the types of waste generated and their appropriate disposal methods:

Waste TypeDescriptionDisposal ContainerDisposal Method
Unused/Expired this compound Pure, undiluted this compound powder or stock solutions that are no longer needed.Labeled Hazardous Chemical Waste Container (Solid/Liquid)Collection by a certified hazardous waste disposal company.
Contaminated Labware Pipette tips, serological pipettes, centrifuge tubes, and other disposable plastics that have come into contact with this compound.Labeled "Hazardous Waste - Sharps/Labware" ContainerIncineration or other approved methods by a hazardous waste facility.
Contaminated PPE Used gloves, disposable lab coats, and other protective equipment.Labeled Hazardous Waste Bag (for solids)Collection and disposal as hazardous chemical waste.
Liquid Waste Cell culture media, buffer solutions, and other aqueous solutions containing this compound.Labeled Hazardous Liquid Waste ContainerCollection by a certified hazardous waste disposal company for incineration.

Experimental Protocol: In Vitro Kinase Assay Waste Generation

To illustrate the generation of this compound waste, consider a typical in vitro kinase assay protocol.

  • Preparation of this compound Stock Solution: A precise amount of this compound powder is dissolved in a solvent (e.g., DMSO) to create a high-concentration stock solution. Any residual powder on the weighing paper and the empty vial are considered contaminated solid waste.

  • Serial Dilutions: The stock solution is serially diluted in assay buffer to achieve the desired working concentrations. The pipette tips used for these dilutions are contaminated and must be disposed of as hazardous waste.

  • Kinase Reaction: The various concentrations of this compound are added to a multi-well plate containing the kinase, substrate, and ATP. The reaction is incubated for a specific period.

  • Assay Termination and Reading: The reaction is stopped, and the results are measured using a plate reader. The entire multi-well plate is now considered contaminated and must be disposed of as hazardous waste. All liquid contents should be aspirated and collected as hazardous liquid waste.

Visualizing the Disposal Workflow

To ensure clarity and adherence to the disposal protocol, the following workflow diagram outlines the necessary steps from waste generation to final disposal.

This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Unused this compound E Solid Waste Container A->E B Contaminated Labware (Tips, Plates) B->E C Contaminated PPE (Gloves) C->E D Liquid Waste (Media, Buffers) F Liquid Waste Container D->F G Labeled & Sealed Containers in Secondary Containment E->G F->G H Licensed Hazardous Waste Disposal Service G->H

Caption: Workflow for the safe disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and building trust in their operational integrity.

Personal protective equipment for handling Alk-IN-12

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Alk-IN-12 was not publicly available at the time of this writing. The following guidance is based on the safety protocols for a comparable highly alkaline and corrosive chemical, supplemented with general laboratory safety best practices. Researchers must consult the supplier-provided SDS for this compound, if available, and perform a thorough risk assessment before handling this compound.

This guide provides immediate, essential safety, and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical to ensure personal safety and proper experimental conduct.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, as a potent alkaline compound, is presumed to be corrosive and capable of causing severe skin burns and serious eye damage.[1] Appropriate PPE is mandatory to prevent contact and exposure.

Required Personal Protective Equipment
PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles & Face ShieldANSI Z87.1-rated, splash-proof goggles.[2] A full-face shield must be worn over goggles.[1]Protects against chemical splashes that can cause serious eye damage.[1] A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or natural rubber gloves.[1] Consider double-gloving for enhanced protection.Prevents direct skin contact, which can lead to severe burns.[1] Glove material should be selected based on the specific solvent used with this compound.
Body Protection Laboratory Coat & ApronFire-resistant lab coat.[3] A rubber apron is also required.[1]Protects against splashes and spills on clothing and skin.[1][3]
Foot Protection Closed-Toe ShoesSubstantial, non-perforated shoes.Protects feet from spills and dropped objects.[3]
Respiratory Protection RespiratorUse in poorly ventilated areas or when generating aerosols.Prevents inhalation of any potentially harmful vapors or aerosols.[3]
Proximity Safety Equipment
EquipmentPurpose
Emergency Shower For immediate rinsing of the body in case of a large-area splash.
Eyewash Station For immediate flushing of the eyes in case of a splash.

Handling and Operational Protocol

Strict adherence to the following procedural steps is necessary to ensure the safe handling of this compound.

Preparation and Handling Workflow

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Clean Workspace in Fume Hood prep_ppe->prep_workspace prep_sds Review SDS and Protocol prep_sds->prep_ppe prep_materials Assemble All Necessary Materials prep_workspace->prep_materials handle_aliquot Aliquot Required Amount of this compound prep_materials->handle_aliquot handle_reaction Perform Experimental Reaction handle_aliquot->handle_reaction handle_observe Record Observations handle_reaction->handle_observe cleanup_decontaminate Decontaminate Workspace and Equipment handle_observe->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure
  • Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) and the experimental protocol.

  • Personal Protective Equipment (PPE): Don all required PPE as detailed in Table 1.1.

  • Work Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

  • Material Assembly: Gather all necessary reagents, equipment, and waste containers.

  • Handling the Compound:

    • Carefully open the container with this compound.

    • Use appropriate tools (e.g., pipette, spatula) to transfer the required amount.

    • Avoid generating dust or aerosols.

    • Keep the container sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Properly dispose of all contaminated materials.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water.

Spill and Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Emergency Response Logic

This compound Emergency Response cluster_spill Spill Response cluster_exposure Exposure Response start Spill or Exposure Occurs spill_evacuate Evacuate Immediate Area start->spill_evacuate exp_skin Skin Contact: Rinse with Water for 15 min start->exp_skin exp_eye Eye Contact: Flush with Eyewash for 15 min start->exp_eye exp_inhalation Inhalation: Move to Fresh Air start->exp_inhalation spill_notify Notify Supervisor and EHS spill_evacuate->spill_notify spill_contain Contain Spill with Inert Absorbent spill_notify->spill_contain spill_cleanup Clean and Decontaminate Area spill_contain->spill_cleanup exp_medical Seek Immediate Medical Attention exp_skin->exp_medical exp_eye->exp_medical exp_inhalation->exp_medical

Caption: Logic for responding to spills or exposures involving this compound.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol
  • Waste Segregation:

    • Solid Waste: Contaminated PPE (gloves, lab coats), absorbent materials from spills, and empty containers should be collected in a designated, labeled hazardous waste container.

    • Liquid Waste: Unused this compound solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive").

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pick-up and disposal by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain.[1]

By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.